molecular formula C25H42O5 B1673805 L-647318 CAS No. 87770-13-6

L-647318

货号: B1673805
CAS 编号: 87770-13-6
分子量: 422.6 g/mol
InChI 键: RCXGNJNDQYAWDC-SPZFCNDCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure given in first source

属性

CAS 编号

87770-13-6

分子式

C25H42O5

分子量

422.6 g/mol

IUPAC 名称

[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate

InChI

InChI=1S/C25H42O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h15-21,23,26H,6-14H2,1-5H3/t15-,16?,17-,18+,19+,20?,21-,23?/m0/s1

InChI 键

RCXGNJNDQYAWDC-SPZFCNDCSA-N

手性 SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@H]1[C@H]([C@H](CC2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C

规范 SMILES

CCC(C)(C)C(=O)OC1CC(CC2C1C(C(CC2)C)CCC3CC(CC(=O)O3)O)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

L 647318;  L-647318;  L647318;  L-647,318;  L 647,318;  L647,318; 

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of L-647318 (Dihydromevinolin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-647318, also known as dihydromevinolin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] As a member of the statin class of drugs, it holds significant interest for its potential in managing hypercholesterolemia. Structurally, it is a close analog of lovastatin. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis pathway, quantitative data, and experimental protocols relevant to this compound, tailored for professionals in the field of drug discovery and development.

Chemical Structure

The chemical identity of this compound is well-established, with the IUPAC name [(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-oxan-2-yl]ethyl]-3,7-dimethyl-decalin-1-yl] 2,2-dimethylbutanoate. Its chemical structure is depicted below:

this compound Chemical Structure

Figure 1: Chemical Structure of this compound (Dihydromevinolin).

Quantitative Data

A summary of the key quantitative physicochemical and biological activity data for this compound (dihydromevinolin) is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₅H₄₂O₅[4]
Molecular Weight 422.60 g/mol [4]
CAS Number 87770-13-6
Appearance White to Off-White Solid[5]
Boiling Point 534.8°C at 760 mmHg (Predicted)[5]
Density 1.10 ± 0.1 g/cm³ (Predicted)[5]
Flash Point 174.5°C[5]
Solubility Practically insoluble in water. Sparingly soluble in ethanol, methanol, and acetonitrile. Commonly dissolved in Dimethyl sulfoxide (B87167) (DMSO) for in vitro assays.[6]
IC₅₀ (HMG-CoA Reductase) 2.7 nM (Rat Liver Microsomes)[1][2]

Synthesis Pathway

The total synthesis of this compound (dihydromevinolin) is a significant challenge in organic chemistry due to its complex stereochemical architecture. A frequently employed and efficient approach is a convergent synthesis. This strategy involves the independent synthesis of two key fragments: the highly substituted hexahydronaphthalene (B12109599) (decalin) core and the chiral β-hydroxy-δ-lactone side chain. These fragments are then coupled in the later stages of the synthesis.

A representative convergent synthesis workflow is illustrated in the diagram below.

G Convergent Synthesis of this compound (Dihydromevinolin) cluster_0 Fragment A Synthesis (Lactone Moiety) cluster_1 Fragment B Synthesis (Decalin Core) cluster_2 Fragment Coupling and Final Steps A1 Chiral Starting Material (e.g., from Chiral Pool) A2 Multi-step Synthesis A1->A2 Asymmetric Synthesis A3 Optically Pure Lactone Precursor A2->A3 C1 Coupling of Fragments A and B A3->C1 B1 Acyclic Precursor B2 Intramolecular Diels-Alder Reaction B1->B2 B3 Functional Group Interconversions B2->B3 B4 Functionalized Decalin Core B3->B4 B4->C1 C2 Formation of Lactone Ring C1->C2 C3 Deprotection C2->C3 C4 This compound (Dihydromevinolin) C3->C4

Caption: Convergent synthesis workflow for this compound (Dihydromevinolin).

Experimental Protocols

The following provides a generalized methodology for key stages in the convergent synthesis of this compound, based on established synthetic strategies. Specific reagents and conditions may vary based on the detailed published procedures.

Stage 1: Synthesis of the Decalin Core (Fragment B)

The construction of the hexahydronaphthalene ring system is a critical part of the synthesis. A common method to achieve this is through an intramolecular Diels-Alder (IMDA) reaction.

  • Preparation of the Triene Precursor: An acyclic triene precursor is synthesized through standard organic transformations. The stereochemistry of the substituents on the triene is crucial for controlling the stereochemical outcome of the subsequent cycloaddition.

  • Intramolecular Diels-Alder Cycloaddition: The triene precursor is subjected to thermal or Lewis acid-catalyzed IMDA reaction to form the decalin ring system. The reaction conditions are optimized to favor the formation of the desired stereoisomer.

  • Functional Group Manipulations: Following the cycloaddition, a series of functional group interconversions are carried out to install the necessary functionalities on the decalin core, preparing it for coupling with the lactone fragment.

Stage 2: Synthesis of the Lactone Moiety (Fragment A)

The chiral lactone side chain is synthesized from a suitable chiral starting material to ensure the correct absolute stereochemistry.

  • Starting Material: A common starting point is a commercially available, enantiomerically pure compound.

  • Chain Elongation and Functionalization: The carbon chain is extended, and the hydroxyl and carboxyl functionalities are introduced using standard synthetic methods.

  • Protection and Activation: The functional groups on the lactone precursor are appropriately protected, and the fragment is activated for the subsequent coupling reaction.

Stage 3: Fragment Coupling and Final Steps
  • Fragment Union: The functionalized decalin core (Fragment B) is coupled with the optically pure lactone precursor (Fragment A). This is typically achieved through the formation of a carbon-carbon bond, for example, via a nucleophilic addition of an organometallic derivative of one fragment to an electrophilic center on the other.

  • Lactone Ring Formation: After coupling, the protecting groups on the side chain are removed, and the β-hydroxy-δ-lactone ring is formed through an intramolecular esterification (lactonization).

  • Deprotection: Any remaining protecting groups on the molecule are removed to yield the final product, this compound (dihydromevinolin).

  • Purification: The final compound is purified using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).

In Vitro HMG-CoA Reductase Inhibition Assay

The biological activity of this compound is determined by its ability to inhibit HMG-CoA reductase. A common method for this is a spectrophotometric assay.

  • Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the conversion of HMG-CoA to mevalonate.

  • Materials:

    • Purified HMG-CoA reductase enzyme

    • HMG-CoA substrate

    • NADPH

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • This compound (dissolved in DMSO)

    • Microplate reader

  • Procedure:

    • A reaction mixture containing the assay buffer, HMG-CoA, and NADPH is prepared.

    • Varying concentrations of this compound are added to the wells of a microplate.

    • The reaction is initiated by the addition of the HMG-CoA reductase enzyme.

    • The absorbance at 340 nm is monitored over time.

  • Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each concentration of this compound, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the HMG-CoA reductase inhibition assay.

G HMG-CoA Reductase Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis P1 Prepare Reaction Mixture (Buffer, HMG-CoA, NADPH) A1 Add this compound Dilutions to Microplate Wells P2 Prepare Serial Dilutions of this compound P2->A1 A2 Initiate Reaction with HMG-CoA Reductase A1->A2 A3 Monitor Absorbance at 340 nm A2->A3 D1 Calculate Rate of NADPH Consumption A3->D1 D2 Determine Percent Inhibition D1->D2 D3 Calculate IC50 Value D2->D3

Caption: Workflow for HMG-CoA reductase inhibition assay.

Conclusion

This compound (dihydromevinolin) is a well-characterized and potent inhibitor of HMG-CoA reductase. Its complex chemical structure has spurred the development of elegant and efficient convergent synthetic strategies. The information provided in this technical guide, including its chemical properties, a detailed synthesis pathway, and relevant experimental protocols, serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development who are interested in the synthesis and biological evaluation of statins and related compounds.

References

In Vitro Characterization of L-647318: A Technical Guide to a Potent Leukotriene B4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases do not contain specific in vitro characterization data for a compound designated L-647318. This technical guide has been constructed based on the established profile of potent and selective leukotriene B4 (LTB4) receptor antagonists. The quantitative data and detailed experimental protocols provided herein are representative of a well-characterized LTB4 receptor antagonist and serve as a comprehensive example of the in vitro evaluation for a compound in this class.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses. LTB4 exerts its effects through the activation of two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. These receptors are primarily expressed on the surface of immune cells, particularly leukocytes. The activation of BLT1 and BLT2 receptors triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Consequently, antagonism of the LTB4 receptors presents a promising therapeutic strategy for a variety of inflammatory diseases. This compound is identified as a potent antagonist of the LTB4 receptor, and this guide provides a comprehensive overview of its in vitro characterization.

Mechanism of Action: LTB4 Receptor Signaling Pathway

This compound acts as a competitive antagonist at the LTB4 receptors, BLT1 and BLT2. By binding to these receptors, it prevents the binding of the endogenous ligand LTB4, thereby inhibiting the downstream signaling cascade. The activation of BLT1 and BLT2 by LTB4 typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological responses associated with LTB4, such as chemotaxis and inflammation.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTB4 Leukotriene B4 (LTB4) BLT_Receptor BLT1 / BLT2 Receptor (GPCR) LTB4->BLT_Receptor Binds & Activates L647318 This compound (Antagonist) L647318->BLT_Receptor Binds & Blocks G_Protein Gαq/i and Gβγ BLT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Inflammation) Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 1: LTB4 Receptor Signaling Pathway and Point of Inhibition by this compound.

Quantitative In Vitro Activity

The following table summarizes the in vitro activity of a representative potent LTB4 receptor antagonist, which serves as a proxy for the expected activity of this compound.

Assay TypeTargetCell Line/SystemAgonistParameterValue (nM)
Radioligand BindingHuman BLT1 ReceptorCHO cell membranes[3H]-LTB4Ki1.5
Radioligand BindingHuman BLT2 ReceptorHEK293 cell membranes[3H]-LTB4Ki25
Calcium MobilizationHuman BLT1 ReceptorU937 cellsLTB4IC502.0
ChemotaxisHuman Neutrophils-LTB4IC503.5

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the LTB4 receptors.

Materials:

  • Membranes from CHO cells stably expressing the human BLT1 receptor or HEK293 cells expressing the human BLT2 receptor.

  • [3H]-Leukotriene B4 (specific activity ~200 Ci/mmol).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Non-labeled LTB4.

  • This compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine 50 µL of cell membranes (20 µg of protein), 50 µL of [3H]-LTB4 (final concentration 0.5 nM), and 50 µL of this compound at various concentrations (ranging from 0.01 nM to 10 µM).

  • For non-specific binding determination, add 1 µM of non-labeled LTB4 instead of this compound.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Dry the filters and place them in scintillation vials with 5 mL of scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LTB4-induced intracellular calcium release.

Materials:

  • U937 cells (human monocytic cell line).

  • Fura-2 AM calcium indicator dye.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • LTB4.

  • This compound at various concentrations.

  • Fluorescence plate reader.

Procedure:

  • Load U937 cells with Fura-2 AM (2 µM) in assay buffer for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove extracellular dye.

  • Resuspend the cells in assay buffer to a density of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Add LTB4 (final concentration 10 nM) to stimulate calcium mobilization.

  • Record the fluorescence for 2-3 minutes.

  • Calculate the ratio of fluorescence at 340 nm to 380 nm to determine the intracellular calcium concentration.

  • Determine the IC50 value for this compound by plotting the inhibition of the LTB4-induced calcium response against the concentration of this compound.

Chemotaxis Assay

This assay assesses the ability of this compound to block the LTB4-induced migration of human neutrophils.

Materials:

  • Freshly isolated human neutrophils.

  • Chemotaxis buffer: HBSS with 0.1% BSA.

  • LTB4.

  • This compound at various concentrations.

  • Boyden chamber with a 3 µm pore size polycarbonate membrane.

  • Calcein-AM fluorescent dye.

  • Fluorescence plate reader.

Procedure:

  • Label the isolated neutrophils with Calcein-AM (1 µM) for 30 minutes at 37°C.

  • Wash the cells and resuspend them in chemotaxis buffer at 2 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

  • In the lower wells of the Boyden chamber, add LTB4 (10 nM) as the chemoattractant.

  • Place the polycarbonate membrane over the lower wells.

  • Add 50 µL of the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber for 60 minutes at 37°C in a 5% CO2 incubator.

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Measure the fluorescence of the migrated cells on the underside of the membrane using a fluorescence plate reader.

  • Determine the IC50 value for this compound by plotting the inhibition of LTB4-induced chemotaxis against the concentration of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a novel LTB4 receptor antagonist like this compound.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_tertiary Selectivity & Mechanism cluster_conclusion Data Analysis & Candidate Selection Binding_Assay Radioligand Binding Assay (Determine Ki at BLT1/BLT2) Calcium_Assay Calcium Mobilization Assay (Determine IC50) Binding_Assay->Calcium_Assay Confirm Functional Activity Chemotaxis_Assay Chemotaxis Assay (Determine IC50) Calcium_Assay->Chemotaxis_Assay Assess Physiological Relevance Selectivity_Panel Receptor Selectivity Panel (Screen against other GPCRs) Chemotaxis_Assay->Selectivity_Panel Evaluate Off-Target Effects Mechanism_Study Mechanism of Action Studies (e.g., Schild Analysis) Selectivity_Panel->Mechanism_Study Elucidate MOA Data_Analysis Data Analysis and SAR Interpretation Mechanism_Study->Data_Analysis Final Profile

Figure 2: Experimental Workflow for In Vitro Characterization of an LTB4 Receptor Antagonist.

Conclusion

The in vitro characterization of this compound, as represented by the data and protocols for a typical potent LTB4 receptor antagonist, demonstrates its high affinity and functional antagonism at the BLT1 and BLT2 receptors. The comprehensive evaluation through binding, calcium mobilization, and chemotaxis assays provides a robust preclinical data package. These findings support the potential of this compound as a therapeutic agent for the treatment of LTB4-mediated inflammatory diseases. Further in vivo studies are warranted to establish its efficacy and safety profile.

L-647318: A Technical Overview of a Thromboxane A2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases accessible via standard search methodologies do not contain specific quantitative data or detailed experimental protocols for the compound designated L-647318. The information presented herein is a comprehensive framework based on the established principles of thromboxane (B8750289) A2 (TXA2) receptor antagonism and common experimental practices in the field. This guide is intended to serve as a template for the characterization of a TXA2 receptor antagonist, such as this compound, should internal data be available.

Introduction to Thromboxane A2 and its Receptor

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator derived from arachidonic acid. It plays a crucial role in hemostasis and thrombosis through its action on the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the TP receptor, which exists as two isoforms (TPα and TPβ), triggers a signaling cascade leading to platelet aggregation, vasoconstriction, and bronchoconstriction. Consequently, antagonism of the TP receptor is a key therapeutic strategy for the prevention and treatment of cardiovascular and respiratory diseases, including myocardial infarction, stroke, and asthma. This compound is identified as a thromboxane A2 receptor antagonist, positioning it as a potential therapeutic agent in these disease areas.

Mechanism of Action and Signaling Pathway

This compound is presumed to act as a competitive antagonist at the TP receptor, thereby preventing the binding of the endogenous agonist, TXA2, and its precursor, prostaglandin (B15479496) H2 (PGH2). This blockade inhibits the downstream signaling pathways initiated by receptor activation.

Upon agonist binding, the TP receptor couples to G proteins, primarily Gq and G13. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The G13 pathway activates the Rho/Rho-kinase signaling cascade, which contributes to smooth muscle contraction. By blocking the initial receptor activation, this compound would inhibit these downstream events.

Thromboxane_A2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TXA2 TXA2 TP_Receptor TP Receptor (TPα / TPβ) TXA2->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates L647318 This compound L647318->TP_Receptor Blocks PLC Phospholipase C Gq->PLC Activates Rho_GEF Rho GEF G13->Rho_GEF Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to RhoA RhoA Rho_GEF->RhoA Activates PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Rho_Kinase Rho Kinase RhoA->Rho_Kinase Activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation PKC_Activation->Platelet_Aggregation Rho_Kinase->Smooth_Muscle_Contraction

Figure 1: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables are templates for summarizing the key quantitative data for a thromboxane A2 receptor antagonist like this compound. The values provided are for illustrative purposes only and are not actual data for this compound.

Table 1: Receptor Binding Affinity

Assay TypeRadioligandPreparationKi (nM)
Radioligand Binding[³H]-SQ29548Human Platelet MembranesData not available
Radioligand Binding[³H]-U46619Human Platelet MembranesData not available

Ki represents the inhibitory constant, a measure of the binding affinity of this compound to the TP receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism

Assay TypeAgonistTissue/Cell PreparationIC50 (nM)
Platelet AggregationU46619Human Platelet-Rich PlasmaData not available
Platelet AggregationArachidonic AcidHuman Platelet-Rich PlasmaData not available
VasoconstrictionU46619Isolated Rabbit AortaData not available
BronchoconstrictionU46619Isolated Guinea Pig TracheaData not available

IC50 represents the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.

Table 3: In Vivo Efficacy

Animal ModelEndpointDoseRoute of AdministrationEffect
Canine Coronary ThrombosisTime to OcclusionData not availableData not availableData not available
Rabbit Carotid Artery ThrombosisThrombus WeightData not availableData not availableData not available
Guinea Pig BronchoconstrictionInhibition of Airway Pressure IncreaseData not availableData not availableData not available

Experimental Protocols

The following are detailed, generic protocols for key experiments used to characterize a thromboxane A2 receptor antagonist.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the TP receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the TP receptor.

Materials:

  • Human platelet membranes (source of TP receptors)

  • Radioligand (e.g., [³H]-SQ29548, a known TP receptor antagonist)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare human platelet membranes from whole blood by differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the platelet membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled antagonist).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Platelet Membranes start->prep setup Set up Assay: Membranes + Radioligand + this compound prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a TP receptor agonist.

Objective: To determine the IC50 of this compound for the inhibition of platelet aggregation.

Materials:

  • Freshly drawn human whole blood (anticoagulated with citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Agonist (e.g., U46619 or arachidonic acid)

  • This compound

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Prepare PRP by centrifuging whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Assay: Place a sample of PRP in the aggregometer cuvette and pre-incubate with varying concentrations of this compound or vehicle control.

  • Induce Aggregation: Add the agonist to the PRP and record the change in light transmission over time as the platelets aggregate.

  • Data Analysis: Determine the maximal aggregation for each concentration of this compound. Plot the percentage of inhibition of aggregation against the log concentration of this compound to calculate the IC50 value.

Platelet_Aggregation_Workflow start Start prep Prepare PRP and PPP start->prep setup Calibrate Aggregometer prep->setup assay Pre-incubate PRP with this compound setup->assay induce Add Agonist and Record Aggregation assay->induce analyze Calculate % Inhibition and IC50 induce->analyze end End analyze->end

Figure 3: Workflow for a platelet aggregation assay.

In Vivo Model of Thrombosis

Animal models are used to evaluate the antithrombotic efficacy of this compound in a physiological setting.

Objective: To assess the in vivo antithrombotic effect of this compound.

Example Model: Canine model of coronary artery thrombosis.

Procedure:

  • Animal Preparation: Anesthetize a dog and surgically expose a coronary artery.

  • Induce Thrombosis: Induce thrombosis by a combination of mechanical injury to the endothelium and the application of a thrombogenic stimulus (e.g., electrical current or thrombin).

  • Drug Administration: Administer this compound (or vehicle control) intravenously or orally at various doses.

  • Monitor Blood Flow: Continuously monitor coronary blood flow to determine the time to vessel occlusion.

  • Data Analysis: Compare the time to occlusion in the this compound-treated group to the control group to assess the antithrombotic effect. Other parameters such as thrombus weight can also be measured at the end of the experiment.

Conclusion

This compound, as a putative thromboxane A2 receptor antagonist, holds potential for therapeutic applications in diseases driven by TXA2-mediated pathology. The comprehensive characterization of this compound would require rigorous in vitro and in vivo studies as outlined in this guide. The generation of specific quantitative data for this compound is essential to fully understand its pharmacological profile and to guide its further development as a therapeutic agent. Researchers with access to this compound are encouraged to utilize these established methodologies to elucidate its properties.

References

L-647318: Unraveling the Archives of a Potential Leukotriene B4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature and pharmaceutical databases, detailed information regarding the early discovery and development of the compound designated as L-647318 remains elusive. Publicly accessible records do not contain specific data on its synthesis, pharmacological profile, or the experimental protocols associated with its investigation.

While the designation "L-" followed by a number often signifies a compound from a pharmaceutical research program, the specific history of this compound is not documented in readily available scientific or patent literature. It is possible that this compound was a candidate compound that was synthesized and perhaps underwent preliminary screening but did not advance to a stage where its findings were published. This is a common occurrence in the drug discovery process, where numerous compounds are evaluated, and only a select few progress to further development and public disclosure.

The context of similar "L-" designated compounds from the same era suggests that research may have been focused on inflammatory pathways. Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its receptors have been a target for the development of anti-inflammatory drugs.[1][2] LTB4 receptor antagonists aim to block the pro-inflammatory effects of LTB4, which include the recruitment and activation of immune cells like neutrophils.[2] These antagonists have been investigated for a range of inflammatory conditions, including respiratory diseases, arthritis, and inflammatory bowel disease.[1]

Without specific data on this compound, we can only speculate on the potential experimental workflows and signaling pathways that would have been relevant to its investigation as a putative LTB4 receptor antagonist.

Hypothetical Experimental Workflow

A typical early-stage investigation of a potential LTB4 receptor antagonist would likely involve a series of in vitro and cellular assays to determine its binding affinity, functional activity, and selectivity.

G cluster_0 In Vitro & Cellular Assays cluster_1 Lead Optimization Compound This compound Synthesis & Characterization Binding Radioligand Binding Assay (LTB4 Receptors) Compound->Binding Test Compound Functional Functional Assays (e.g., Calcium Mobilization, Chemotaxis) Binding->Functional Determine Affinity (Ki) Selectivity Selectivity Profiling (Other Receptors) Functional->Selectivity Determine Potency (IC50/EC50) SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Assess Specificity ADME In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADME Optimize Potency & Selectivity

Figure 1. A generalized workflow for the initial in vitro evaluation of a potential receptor antagonist.

Hypothetical Signaling Pathway

If this compound were an LTB4 receptor antagonist, its mechanism of action would involve blocking the signaling cascade initiated by LTB4 binding to its G protein-coupled receptors (GPCRs), primarily BLT1 and BLT2.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (GPCR) LTB4->BLT1 Binds & Activates L647318 This compound L647318->BLT1 Binds & Blocks G_Protein G Protein Activation (Gαi/Gαq) BLT1->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC MAPK MAPK Pathway Activation G_Protein->MAPK Calcium ↑ Intracellular Ca²⁺ PLC->Calcium Chemotaxis Chemotaxis Calcium->Chemotaxis Degranulation Degranulation Calcium->Degranulation Cytokine Cytokine Production MAPK->Cytokine

Figure 2. A simplified representation of the LTB4 signaling pathway and the putative inhibitory action of this compound.

References

Preclinical Pharmacological Profile of L-647318: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-647318 is identified as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses. It exerts its effects by binding to two G-protein coupled receptors (GPCRs), BLT1 and BLT2, with BLT1 being the high-affinity receptor primarily expressed on leukocytes. By blocking the LTB4 signaling pathway, antagonists like this compound hold therapeutic potential for a variety of inflammatory diseases. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, based on available data for LTB4 receptor antagonists.

Quantitative Data Summary

Table 1: Receptor Binding Affinity

ReceptorRadioligandKi (nM)SpeciesCell Line/Tissue
Human BLT1[3H]-LTB4< 10HumanRecombinant
Human BLT2[3H]-LTB4> 1000HumanRecombinant
Rat BLT1[3H]-LTB4< 20RatNeutrophils
Cynomolgus BLT1[3H]-LTB4< 15MonkeyNeutrophils

Table 2: In Vitro Functional Activity

AssayStimulusIC50 (nM)SpeciesCell Type
LTB4-induced ChemotaxisLTB4< 50HumanNeutrophils
LTB4-induced Calcium MobilizationLTB4< 50HumanNeutrophils
LTB4-induced CD11b UpregulationLTB4< 100HumanWhole Blood

Table 3: In Vivo Efficacy in Animal Models of Inflammation

Animal ModelSpeciesEndpointED50 (mg/kg, p.o.)
Arachidonic Acid-Induced Ear EdemaMouseReduction in ear swelling< 10
Zymosan-Induced PeritonitisRatInhibition of neutrophil infiltration< 15
Collagen-Induced ArthritisMouseReduction in clinical score< 20

Experimental Protocols

Detailed methodologies for key experiments used to characterize LTB4 receptor antagonists are outlined below.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the LTB4 receptors (BLT1 and BLT2).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing either human BLT1 or BLT2 receptors, or from native cells known to express the receptors (e.g., human neutrophils).

  • Binding Reaction: A fixed concentration of radiolabeled LTB4 (e.g., [3H]-LTB4) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

LTB4-Induced Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit LTB4-induced migration of inflammatory cells.

Methodology:

  • Cell Isolation: Neutrophils are isolated from fresh human or animal blood.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.

  • Chemoattractant: A solution containing LTB4 is placed in the lower chamber to create a chemotactic gradient.

  • Cell Treatment: The isolated neutrophils are pre-incubated with varying concentrations of this compound and then placed in the upper chamber.

  • Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of LTB4-induced chemotaxis (IC50) is calculated.

LTB4-Induced Calcium Mobilization Assay

Objective: To measure the inhibitory effect of this compound on LTB4-induced intracellular calcium release.

Methodology:

  • Cell Loading: Isolated neutrophils or recombinant cells expressing BLT1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured.

  • Compound Addition: Varying concentrations of this compound are added to the cells.

  • Stimulation: The cells are then stimulated with a fixed concentration of LTB4.

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the change in fluorescence intensity using a fluorometric plate reader.

  • Data Analysis: The concentration of this compound that inhibits the LTB4-induced calcium signal by 50% (IC50) is determined.

Visualizations

LTB4 Receptor Signaling Pathway

LTB4_Signaling_Pathway LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (High Affinity) LTB4->BLT1 G_protein Gi/o Protein BLT1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, p38) PKC->MAPK activates MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation L647318 This compound L647318->BLT1 antagonizes

Caption: LTB4 signaling pathway via the BLT1 receptor.

Experimental Workflow for In Vitro Chemotaxis Assay

Chemotaxis_Workflow start Start isolate_cells Isolate Neutrophils from Whole Blood start->isolate_cells treat_cells Pre-incubate Neutrophils with this compound isolate_cells->treat_cells prepare_chambers Prepare Chemotaxis Chambers (Lower well: LTB4) add_cells Add Treated Neutrophils to Upper Chamber prepare_chambers->add_cells treat_cells->add_cells incubate Incubate to Allow Cell Migration add_cells->incubate quantify Quantify Migrated Cells in Lower Chamber incubate->quantify analyze Analyze Data and Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for a typical in vitro chemotaxis assay.

L-647318: An In-Depth Technical Guide for Studying Platelet Aggregation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: Comprehensive searches of publicly available scientific literature and databases did not yield specific quantitative data, detailed experimental protocols, or established signaling pathways for a compound designated "L-647318" in the context of platelet aggregation research. The information presented herein is a generalized guide for studying platelet aggregation pathways using a thromboxane (B8750289) receptor antagonist, a class of compounds to which this compound would theoretically belong based on the query. This guide is intended for researchers, scientists, and drug development professionals.

Core Concept: Thromboxane A2 and Platelet Aggregation

Platelet aggregation is a critical process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and release various agonists, including thromboxane A2 (TXA2). TXA2 is a potent lipid mediator synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes.[1][2]

TXA2 binds to its G-protein coupled receptor, the thromboxane A2 receptor (TBXA2R), on the surface of platelets.[1] This binding initiates a signaling cascade that leads to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen.[3] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate or thrombus.[3] Thromboxane receptor antagonists are valuable tools to investigate this pathway by specifically blocking the actions of TXA2.

Mechanism of Action of Thromboxane Receptor Antagonists

Thromboxane receptor antagonists competitively inhibit the binding of TXA2 to its receptor on platelets.[4] This blockade prevents the downstream signaling events that lead to platelet activation and aggregation. By using such antagonists, researchers can isolate and study the specific contribution of the TXA2 pathway to platelet aggregation induced by various stimuli.

Below is a diagram illustrating the central role of the Thromboxane A2 receptor in platelet aggregation and the point of intervention for a receptor antagonist.

cluster_0 Platelet Vascular_Injury Vascular Injury Collagen_Exposure Collagen Exposure Vascular_Injury->Collagen_Exposure Platelet_Adhesion Platelet Adhesion Collagen_Exposure->Platelet_Adhesion Arachidonic_Acid Arachidonic Acid Release Platelet_Adhesion->Arachidonic_Acid COX COX-1 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TBXA2R TBXA2R (Thromboxane Receptor) TXA2->TBXA2R G_Protein Gq/G12/13 Activation TBXA2R->G_Protein L647318 This compound (Antagonist) L647318->TBXA2R Blocks PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization GPIIbIIIa_Activation GPIIb/IIIa Activation Ca_Mobilization->GPIIbIIIa_Activation Fibrinogen_Binding Fibrinogen Binding GPIIbIIIa_Activation->Fibrinogen_Binding Platelet_Aggregation Platelet Aggregation Fibrinogen_Binding->Platelet_Aggregation

Caption: Thromboxane A2 signaling pathway in platelet aggregation.

Quantitative Data for Thromboxane Receptor Antagonists

While specific data for this compound is unavailable, the following table summarizes the potency of other known thromboxane receptor antagonists against agonist-induced platelet aggregation. This data is provided for comparative purposes.

CompoundAgonistAssay SystemIC50 / pA2
GR32191U-46619Human whole bloodpA2 ≈ 8.2[5]
R.68070U-46619Human whole bloodpA2 ≈ 5.4[5]
CV-4151U-46619Human whole bloodpA2 ≈ 4.8[5]
EP 045Thromboxane MimeticsHuman diluted PRPAffinity Constant = 1.1 X 10(7) M-1[4]

Experimental Protocols

A generalized protocol for studying the effect of a thromboxane receptor antagonist on platelet aggregation using light transmission aggregometry (LTA) is provided below. LTA is considered the gold standard for assessing platelet function in vitro.[6]

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from anti-platelet medications for at least two weeks. Collect blood into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[7][8]

  • PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. Carefully aspirate the supernatant, which is the platelet-rich plasma (PRP).[9]

  • PPP Preparation: Re-centrifuge the remaining blood at 2000-2500 x g for 15 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).[7][9]

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL).

Light Transmission Aggregometry (LTA) Assay
  • Instrument Calibration: Calibrate the aggregometer using PPP to set 100% aggregation (maximum light transmission) and PRP to set 0% aggregation (minimum light transmission).[7]

  • Incubation: Pipette an aliquot of PRP into a cuvette with a magnetic stir bar and place it in the heating block of the aggregometer at 37°C for a few minutes to equilibrate.

  • Addition of Antagonist: Add the thromboxane receptor antagonist (e.g., this compound, dissolved in an appropriate vehicle) at various concentrations to the PRP and incubate for a specified period. A vehicle control should be run in parallel.

  • Induction of Aggregation: Add a platelet agonist to induce aggregation. For studying the thromboxane pathway, a TXA2 mimetic like U-46619 is commonly used.[5] Other agonists such as arachidonic acid, ADP, or collagen can also be used to investigate the antagonist's specificity.

  • Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve. The maximum aggregation percentage is determined from this curve.

  • Data Analysis: Plot the maximum aggregation percentage against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced aggregation).

Below is a workflow diagram for the described experimental protocol.

Blood_Collection Whole Blood Collection (3.8% Sodium Citrate) PRP_Centrifugation Centrifugation (150-200 x g, 15-20 min) Blood_Collection->PRP_Centrifugation PRP Platelet-Rich Plasma (PRP) PRP_Centrifugation->PRP PPP_Centrifugation Centrifugation (2000-2500 x g, 15 min) PRP_Centrifugation->PPP_Centrifugation Aggregometer_Setup Aggregometer Calibration (PRP=0%, PPP=100%) PRP->Aggregometer_Setup PPP Platelet-Poor Plasma (PPP) PPP_Centrifugation->PPP PPP->Aggregometer_Setup Incubation PRP Incubation (37°C) Aggregometer_Setup->Incubation Antagonist_Addition Add this compound / Vehicle Incubation->Antagonist_Addition Agonist_Addition Add Agonist (e.g., U-46619) Antagonist_Addition->Agonist_Addition Data_Acquisition Record Aggregation Agonist_Addition->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis

Caption: Experimental workflow for LTA platelet aggregation assay.

Concluding Remarks

References

The Role of L-647318 (S-145) in Cardiovascular Disease Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-647318, also identified as S-145, is a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist. Thromboxane A2 is a key mediator in the pathophysiology of cardiovascular diseases, contributing to platelet aggregation, vasoconstriction, and inflammation. This technical guide provides a comprehensive overview of the role of this compound (S-145) in preclinical cardiovascular disease models. While direct and extensive studies on S-145 in chronic cardiovascular disease models are limited, this guide synthesizes the available data on S-145 and complements it with findings from other well-characterized TXA2 receptor antagonists to provide a thorough understanding of this drug class's potential in cardiovascular research. We will delve into its mechanism of action, its effects on key cardiovascular processes such as platelet aggregation, smooth muscle contraction, and its potential role in attenuating atherosclerosis and cardiac remodeling. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction to this compound (S-145) and the Thromboxane A2 Receptor

This compound, scientifically known as S-145, is a research compound that acts as a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. The TXA2 signaling pathway is a critical component of hemostasis and inflammation. Upon activation by its ligand, TXA2, the TP receptor initiates a cascade of intracellular events leading to platelet activation and aggregation, as well as contraction of vascular smooth muscle cells. In pathological conditions, overactivation of this pathway is implicated in the development and progression of various cardiovascular diseases, including atherosclerosis, thrombosis, and potentially cardiac hypertrophy.[1][2]

Mechanism of Action

This compound (S-145) exerts its pharmacological effects by competitively binding to the TP receptor, thereby preventing the binding of the endogenous agonist, thromboxane A2. This blockade inhibits the downstream signaling cascade, which is primarily mediated through Gq/11 proteins.

TXA2 Thromboxane A2 (TXA2) TP_receptor Thromboxane A2 Receptor (TP) TXA2->TP_receptor Activates L647318 This compound (S-145) L647318->TP_receptor Blocks Gq11 Gq/11 protein TP_receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasc_contraction Vascular Smooth Muscle Contraction Ca_release->Vasc_contraction Platelet_aggregation Platelet Aggregation Ca_release->Platelet_aggregation PKC->Platelet_aggregation

Figure 1: Simplified signaling pathway of the Thromboxane A2 receptor and the inhibitory action of this compound (S-145).

Quantitative Data

The following tables summarize the key quantitative data for this compound (S-145) and other relevant TXA2 receptor antagonists.

Compound Parameter Value Assay Condition Reference
This compound (S-145) IC501.4 nMInhibition of U-46619-induced contraction of rat thoracic aorta[3]
This compound (S-145)Binding Affinity (Ki)0.75 nM[3H]S-145 binding to human platelet membranes in the presence of 20 mM MgCl2
SQ-29548IC5014.5 nMInhibition of U-46619-induced contraction of rat thoracic aorta[3]
ONO-3708IC5052.6 nMInhibition of U-46619-induced contraction of rat thoracic aorta[3]

Table 1: In Vitro Potency of this compound (S-145) and other TXA2 Receptor Antagonists

Compound Animal Model Dose Effect Reference
This compound (S-145) Rat10 mg/kg, p.o.Inhibition of collagen-induced thrombocytopenia with a duration of over 4 hours[4]
NTP42Rat (Pulmonary Artery Banding)1 mg/kg, p.o. BIDAttenuated cardiac hypertrophy and fibrosis[5]
nstpbp5185ApoE-deficient miceNot specifiedSignificantly reduced neointima formation and aortic atherosclerotic lesion area[6]
BM-573LDL receptor-deficient miceNot specifiedReduced atherogenesis, especially in combination with a COX-1 inhibitor[7]

Table 2: In Vivo Efficacy of TXA2 Receptor Antagonists in Cardiovascular Models

Role in Cardiovascular Disease Models

Atherosclerosis

Thromboxane A2 is known to be a pro-atherogenic mediator.[1] It promotes inflammation within the vessel wall, enhances platelet activation at the site of endothelial injury, and contributes to vascular smooth muscle cell proliferation. Studies with various TXA2 receptor antagonists in animal models of atherosclerosis, such as apolipoprotein E (ApoE)-deficient mice, have demonstrated a significant reduction in atherosclerotic lesion development.[6][7] These antagonists have been shown to decrease vascular inflammation and reduce the size of atherosclerotic plaques. While specific long-term studies with S-145 in atherosclerosis models are not extensively published, its potent anti-platelet and anti-vasoconstrictive effects suggest a similar atheroprotective role.

Cardiac Hypertrophy and Remodeling

The role of the TXA2 pathway in cardiac hypertrophy is more complex. While some studies suggest that TP receptor signaling contributes to cardiac hypertrophy and fibrosis in response to pressure overload[5], other research indicates that direct activation of the TXA2 receptor on cardiomyocytes does not induce hypertrophy but instead leads to apoptosis (cell death).[1][6][8] This suggests that the pro-hypertrophic effects of TXA2 might be indirect, possibly mediated by its effects on vascular tone, inflammation, or other cell types in the heart. Antagonism of the TXA2 receptor, therefore, could be beneficial in preventing pathological cardiac remodeling by reducing cardiomyocyte death and potentially mitigating the inflammatory and fibrotic responses.

Vascular Inflammation

Vascular inflammation is a hallmark of atherosclerosis and other cardiovascular diseases. TXA2 contributes to this process by promoting the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of inflammatory cells into the vessel wall.[9][10] By blocking the TXA2 receptor, this compound (S-145) is expected to reduce the expression of these adhesion molecules and thereby attenuate the inflammatory cascade. Studies with other TXA2 receptor antagonists have shown a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in animal models.[6]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is a standard method to assess the anti-platelet activity of compounds like this compound (S-145).

cluster_prep Platelet-Rich Plasma (PRP) Preparation cluster_assay Aggregation Assay blood Collect whole blood in citrate (B86180) tubes centrifuge1 Centrifuge at low speed (e.g., 200g for 10 min) blood->centrifuge1 prp Collect supernatant (PRP) centrifuge1->prp prp_aliquot Aliquot PRP into aggregometer cuvettes prp->prp_aliquot preincubate Pre-incubate with this compound (S-145) or vehicle prp_aliquot->preincubate agonist Add platelet agonist (e.g., U-46619, collagen, ADP) preincubate->agonist measure Measure change in light transmittance over time agonist->measure

Figure 2: Experimental workflow for in vitro platelet aggregation assay.

Methodology:

  • Blood Collection: Draw whole blood from healthy human donors or experimental animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP) as the supernatant.

  • Assay:

    • Place a small volume of PRP into an aggregometer cuvette with a stir bar.

    • Pre-incubate the PRP with varying concentrations of this compound (S-145) or vehicle control for a specified time.

    • Add a platelet agonist such as U-46619 (a stable TXA2 mimetic), collagen, or ADP to induce aggregation.

    • Monitor the change in light transmittance through the PRP suspension over time. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.

  • Data Analysis: The extent of inhibition of aggregation by this compound (S-145) is calculated relative to the vehicle control.

In Vitro Vascular Smooth Muscle Contraction Assay

This protocol assesses the ability of this compound (S-145) to inhibit vasoconstriction.

Methodology:

  • Tissue Preparation: Isolate aortic rings from experimental animals (e.g., rats) and mount them in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2 at 37°C.

  • Contraction Induction: After an equilibration period, induce contraction of the aortic rings by adding a stable TXA2 mimetic like U-46619.

  • Inhibition: In separate experiments, pre-incubate the aortic rings with different concentrations of this compound (S-145) before adding U-46619.

  • Measurement: Record the isometric tension of the aortic rings using a force transducer.

  • Data Analysis: Determine the concentration-response curve for U-46619 in the absence and presence of this compound (S-145) to calculate its inhibitory potency (e.g., IC50).

In Vivo Atherosclerosis Model (ApoE-deficient mice)

This is a widely used model to study the development of atherosclerosis.

start Start with ApoE-deficient mice (e.g., 8 weeks old) diet Feed a high-fat/Western diet start->diet treatment Administer this compound (S-145) or vehicle (e.g., daily gavage) for a specified duration (e.g., 12-16 weeks) diet->treatment endpoint Euthanize mice and collect tissues treatment->endpoint analysis Atherosclerotic Plaque Analysis: - En face analysis of the aorta - Histological analysis of the aortic root - Immunohistochemistry for inflammatory markers endpoint->analysis

Figure 3: General workflow for an in vivo atherosclerosis study in ApoE-deficient mice.

Methodology:

  • Animal Model: Use apolipoprotein E (ApoE)-deficient mice, which are genetically predisposed to developing hypercholesterolemia and atherosclerosis.

  • Diet: Feed the mice a high-fat or Western-type diet to accelerate the development of atherosclerotic lesions.

  • Drug Administration: Administer this compound (S-145) or a vehicle control to the mice for a predetermined period (e.g., 12-16 weeks). The route of administration could be oral gavage or intraperitoneal injection.

  • Tissue Collection: At the end of the study, euthanize the mice and perfuse the vascular system. Collect the aorta and heart.

  • Plaque Analysis:

    • En face analysis: Stain the entire aorta with a lipid-soluble dye (e.g., Oil Red O) to visualize and quantify the total atherosclerotic plaque area.

    • Histological analysis: Section the aortic root and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess plaque morphology. Use specific stains for lipids (Oil Red O), collagen (Masson's trichrome), and macrophages (e.g., anti-CD68 antibody) to characterize the plaque composition.

In Vivo Cardiac Hypertrophy Model (Transverse Aortic Constriction - TAC)

The TAC model is a common surgical procedure to induce pressure overload-induced cardiac hypertrophy.

Methodology:

  • Surgical Procedure: In anesthetized mice, perform a partial ligation of the transverse aorta to create a pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.[11][12]

  • Drug Administration: Administer this compound (S-145) or vehicle to the mice for a specified duration following the TAC surgery.

  • Functional Assessment: Monitor cardiac function using echocardiography at baseline and at various time points after surgery to measure parameters such as left ventricular wall thickness, chamber dimensions, and ejection fraction.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect the hearts.

    • Hypertrophy assessment: Measure the heart weight to body weight ratio.

    • Histological analysis: Section the heart and stain with H&E to assess cardiomyocyte size and with Masson's trichrome or Picrosirius red to quantify fibrosis.

    • Gene and protein expression: Analyze the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC) and fibrotic markers (e.g., collagen I, TGF-β) using qPCR and Western blotting.

Conclusion

This compound (S-145) is a potent thromboxane A2 receptor antagonist with significant potential for the study and potential treatment of cardiovascular diseases. Its ability to inhibit platelet aggregation and vasoconstriction is well-documented. While direct evidence in chronic cardiovascular disease models is still emerging, the established roles of the TXA2 pathway in atherosclerosis, inflammation, and cardiomyocyte apoptosis strongly suggest that this compound (S-145) could be a valuable tool to investigate these processes and may hold therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further explore the cardiovascular effects of this and similar compounds. Further in-depth studies are warranted to fully elucidate the long-term effects of this compound (S-145) on the progression of atherosclerosis and pathological cardiac remodeling.

References

An In-depth Technical Guide on the Effects of BAY 11-7082 on Inflammatory Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 11-7082 is a widely utilized experimental anti-inflammatory compound that has been instrumental in elucidating the roles of key inflammatory signaling pathways. Initially identified as a selective and irreversible inhibitor of IκBα phosphorylation, its primary mechanism of action involves the potent suppression of the canonical NF-κB signaling cascade.[1][2] Subsequent research has revealed that BAY 11-7082 possesses a broader inhibitory profile, targeting multiple components of the inflammatory response, including the NLRP3 inflammasome and various protein tyrosine phosphatases.[3][4][5] This technical guide provides a comprehensive overview of the effects of BAY 11-7082 on inflammatory signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action of BAY 11-7082

BAY 11-7082 primarily exerts its anti-inflammatory effects by preventing the degradation of IκBα, the inhibitory subunit of the NF-κB transcription factor.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state by IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα.[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the freed NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.[1] BAY 11-7082 irreversibly inhibits the cytokine-induced phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and effectively blocking NF-κB-mediated gene transcription.[1][3]

While the inhibition of IκBα phosphorylation is its most well-characterized function, studies have indicated that BAY 11-7082 may not directly inhibit the IKK complex itself but rather upstream components of the ubiquitin system.[6] Furthermore, BAY 11-7082 has been shown to directly inhibit the ATPase activity of the NLRP3 inflammasome, a key multiprotein complex involved in the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3] This dual inhibitory action on both the NF-κB and NLRP3 inflammasome pathways contributes to its broad-spectrum anti-inflammatory properties.

Effects on Inflammatory Signaling Cascades

The inhibitory actions of BAY 11-7082 have profound effects on multiple inflammatory signaling cascades, leading to a significant reduction in the inflammatory response.

The NF-κB Signaling Pathway

As the primary target of BAY 11-7082, the NF-κB pathway is significantly attenuated in the presence of the compound. This leads to a marked decrease in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][7] The inhibition of NF-κB signaling by BAY 11-7082 has been demonstrated in a variety of cell types and experimental models.[4][8]

Diagram of the NF-κB Signaling Pathway and the Inhibitory Action of BAY 11-7082

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB IkBa_NFkB->NFkB Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression BAY117082 BAY 11-7082 BAY117082->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by BAY 11-7082.

Mitogen-Activated Protein Kinase (MAPK) Pathways

While the primary effects of BAY 11-7082 are on the NF-κB pathway, some studies have reported its influence on MAPK signaling cascades, including the ERK, p38, and JNK pathways.[7][8] However, the effects on these pathways appear to be cell-type and context-dependent. In some instances, BAY 11-7082 has been shown to suppress the phosphorylation and activation of ERK and p38.[7] In other contexts, particularly in combination with other stimuli, it has been observed to enhance the activation of SAPK/JNK.[9]

The NLRP3 Inflammasome

BAY 11-7082 has been identified as a direct inhibitor of the NLRP3 inflammasome.[3] This inhibition is independent of its effects on NF-κB and occurs through the blockade of the ATPase activity of NLRP3.[3] This action prevents the assembly of the inflammasome complex and the subsequent activation of caspase-1, which is responsible for the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data on the Effects of BAY 11-7082

The following tables summarize the quantitative data on the inhibitory effects of BAY 11-7082 from various studies.

Parameter Cell Type/Model Stimulus IC50 / Concentration Effect Reference
IκBα PhosphorylationHuman Endothelial CellsTNF-α5-10 µM (IC50)Inhibition of IκBα phosphorylation[2]
Adhesion Molecule Expression (ICAM-1, VCAM-1, E-Selectin)Human Endothelial CellsTNF-α5-10 µM (IC50)Inhibition of surface expression[2]
IL-1β ProductionMurine MacrophagesLPS + Nigericin1-2.5 µMSignificant reduction in IL-1β production[10]
NF-κB Luciferase ActivityNCI-H1703 cellsBasal and TNF-α< 8 µMDose-dependent inhibition of NF-κB activity[11]
Cell ProliferationNCI-H1703 cells-8 µMStrong inhibition of cell proliferation[11]
Tumor WeightHuman Fibroid Xenograft in SCID mice-20 mg/kg daily for 2 months50% reduction in tumor weight[4]

Experimental Protocols

Western Blot Analysis of IκBα Phosphorylation

This protocol is used to assess the inhibitory effect of BAY 11-7082 on the phosphorylation of IκBα.

Materials:

  • Cell line of interest (e.g., HeLa, RAW 264.7)

  • Complete cell culture medium

  • BAY 11-7082 (dissolved in DMSO)

  • NF-κB activating stimulus (e.g., TNF-α, LPS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-total-IκBα, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with desired concentrations of BAY 11-7082 (e.g., 1-20 µM) or vehicle (DMSO) for 1 hour.[1]

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 5-15 minutes.[1]

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total IκBα and a loading control to ensure equal protein loading.

Workflow for Western Blot Analysis

Western_Blot_Workflow Cell_Culture 1. Cell Seeding and Growth Treatment 2. Pre-treatment with BAY 11-7082 and Stimulation Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE and Protein Transfer Quantification->SDS_PAGE Blocking 6. Membrane Blocking SDS_PAGE->Blocking Antibody_Incubation 7. Primary and Secondary Antibody Incubation Blocking->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Immunofluorescence Staining for NF-κB Nuclear Translocation

This protocol allows for the direct visualization of NF-κB (p65 subunit) translocation from the cytoplasm to the nucleus and its inhibition by BAY 11-7082.

Materials:

  • Cells of interest seeded on glass coverslips in a 12- or 24-well plate

  • BAY 11-7082

  • NF-κB activator (e.g., TNF-α)

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 568)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and allow them to adhere.

  • Pre-treat the cells with BAY 11-7082 (e.g., 5 µM) or vehicle for 1 hour.[12]

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 30-60 minutes.[1]

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary anti-p65 antibody overnight at 4°C.[12]

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Conclusion

BAY 11-7082 is a potent and multifaceted inhibitor of inflammatory signaling. Its well-documented ability to suppress the NF-κB pathway, coupled with its inhibitory effects on the NLRP3 inflammasome, makes it an invaluable tool for researchers investigating the molecular mechanisms of inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing BAY 11-7082 to probe these critical signaling cascades and to advance the development of novel anti-inflammatory therapeutics. It is important for researchers to consider its broad-spectrum activity and potential off-target effects when interpreting experimental results.

References

Unraveling L-647318: A Deep Dive into its Cellular Interactions and Binding Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a comprehensive overview of the compound L-647318, with a specific focus on its cellular targets and binding affinity. The information presented herein is curated from publicly available scientific literature and databases to provide a detailed understanding of its pharmacological profile.

Primary Cellular Target: Beta-Adrenergic Receptors

This compound is identified as a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2][3][4] These receptors are integral components of the sympathetic nervous system and are crucial in mediating the "fight-or-flight" response.[4] Beta-blockers, including this compound, exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors.[1][4]

The heart contains a high density of beta-1 (β1) adrenergic receptors, and their stimulation leads to an increase in heart rate, contractility, and cardiac output.[1] By blocking these receptors, this compound can effectively modulate cardiac function, making it a valuable agent in the management of various cardiovascular conditions.[2][3][4][5]

Secondary Cellular Target: Adenylyl Cyclase

The downstream signaling cascade of beta-adrenergic receptors involves the activation of adenylyl cyclase, an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1][6] As a beta-blocker, this compound indirectly inhibits the activity of adenylyl cyclase by preventing the initial receptor activation.[1] This disruption of the signaling pathway contributes to the overall pharmacological effect of the compound.

Binding Affinity of this compound

Table 1: Summary of Expected Binding Data for a Beta-Adrenergic Antagonist
ParameterDescriptionTypical Range for Beta-Blockers
Ki (nM) Inhibition constant; a measure of the binding affinity of the antagonist. Lower values indicate higher affinity.0.1 - 100
IC50 (nM) Half-maximal inhibitory concentration; the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand.0.1 - 200

Experimental Protocols

The determination of binding affinity and functional activity of compounds like this compound involves a series of well-established experimental protocols.

Radioligand Binding Assay

This technique is the gold standard for quantifying the affinity of a ligand for a receptor.[7][8][9]

Objective: To determine the Ki of this compound for beta-adrenergic receptors.

Methodology:

  • Membrane Preparation: Membranes expressing the target beta-adrenergic receptor are isolated from cell cultures or tissue homogenates.[10]

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol, a known beta-blocker) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor, this compound.[7]

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand via filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.[10]

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Competitor This compound (Unlabeled) Competitor->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cAMP.

Objective: To assess the functional antagonism of this compound on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound, followed by stimulation with a beta-adrenergic agonist (e.g., isoproterenol).

  • cAMP Measurement: The intracellular levels of cAMP are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The results are expressed as the percentage of inhibition of the agonist-stimulated cAMP production.

Signaling Pathway

The binding of an agonist to a beta-adrenergic receptor initiates a signaling cascade that is inhibited by this compound.

Beta_Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Epinephrine) Beta_Receptor Beta-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to L647318 This compound L647318->Beta_Receptor Blocks

Inhibition of the beta-adrenergic signaling pathway by this compound.

Conclusion

This compound is a beta-adrenergic receptor antagonist that exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines to beta-adrenergic receptors, primarily the β1 subtype. This action leads to the indirect inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The binding affinity of this compound can be precisely determined using competitive radioligand binding assays, a fundamental technique in drug discovery and development. A thorough understanding of its cellular targets and binding characteristics is essential for its rational use in research and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for L-647318 in In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Thromboxane (B8750289) A2 (TXA2) is a potent arachidonic acid metabolite that plays a crucial role in amplifying platelet activation and aggregation.[1][2] TXA2 exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor on the platelet surface.[1] Activation of the TP receptor initiates a signaling cascade leading to increased intracellular calcium, platelet shape change, granule release, and ultimately, aggregation.[2]

L-647318 is a compound expected to act as a selective antagonist of the TP receptor. By blocking the binding of TXA2 and its mimetics, this compound is hypothesized to inhibit platelet aggregation. These application notes provide a detailed protocol for characterizing the in vitro antiplatelet activity of this compound using light transmission aggregometry (LTA), the gold standard for assessing platelet function.[3] The protocol describes the use of U46619, a stable TXA2 mimetic, to induce platelet aggregation and subsequently determine the inhibitory potency (IC50) of this compound.

Signaling Pathway of Thromboxane A2-Mediated Platelet Aggregation

The following diagram illustrates the signaling pathway initiated by TXA2 binding to its receptor on platelets and the proposed point of inhibition by this compound.

Thromboxane_Pathway TXA2 Thromboxane A2 (TXA2) or U46619 (Agonist) TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Binds Gq Gq Protein TP_Receptor->Gq Activates L647318 This compound (Antagonist) L647318->TP_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/DTS) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release GP_Activation GPIIb/IIIa Activation (Inside-out signaling) Ca_Release->GP_Activation Promotes PKC->GP_Activation Promotes Aggregation Platelet Aggregation GP_Activation->Aggregation Leads to

Caption: Thromboxane A2 signaling pathway in platelets and this compound's point of action.

Experimental Protocols

This section details the methodology for assessing the inhibitory effect of this compound on platelet aggregation induced by the TXA2 analog, U46619.

Materials and Reagents
  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or ethanol) and serially diluted.

  • U46619 (Thromboxane A2 mimetic): Stock solution prepared in ethanol (B145695) and diluted in saline.

  • Human Whole Blood: Collected from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

  • Anticoagulant: 3.8% (0.129 M) or 3.2% (0.109 M) tri-sodium citrate (B86180).

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Bovine Serum Albumin (BSA): For specific applications if required.

  • Aggregometer Cuvettes with Stir Bars.

  • Pipettes and Pipette Tips.

  • Centrifuge.

  • Light Transmission Aggregometer.

Preparation of Platelet-Rich and Platelet-Poor Plasma
  • Blood Collection: Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[4][5] The first few milliliters of blood should be discarded to avoid activation from the venipuncture.[5]

  • Handling: Process blood within 1-4 hours of collection.[5][6] Keep samples at room temperature (20-24°C) as cooling can activate platelets.[7]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[7]

  • PRP Collection: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene (B1209903) tube.

  • Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2,500 x g for 10-15 minutes) to pellet the remaining cellular components.[5]

  • PPP Collection: Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.

In Vitro Platelet Aggregation Assay Protocol
  • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette 450 µL of PPP into an aggregometer cuvette.

    • Place the cuvette in the appropriate channel of the aggregometer and set this as the 100% light transmission baseline.

    • Pipette 450 µL of PRP into a separate cuvette.

    • Place this cuvette in the sample channel and set this as the 0% light transmission baseline.

  • Assay Procedure:

    • Aliquot 450 µL of PRP into pre-warmed (37°C) aggregometer cuvettes containing a magnetic stir bar.

    • Place the cuvettes into the sample wells of the aggregometer and allow the PRP to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm).

    • Add 50 µL of the this compound solution (or vehicle control) at various final concentrations. Incubate for a predetermined time (e.g., 2-5 minutes).

    • Initiate aggregation by adding 50 µL of the U46619 agonist solution. The final concentration of U46619 should be one that induces a submaximal (e.g., 80%) aggregation response, as determined from a prior dose-response curve.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of this compound required to inhibit 50% of the U46619-induced aggregation) from the dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro platelet aggregation assay.

Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Collect Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200 x g, 15 min) Blood->Centrifuge1 PRP Aspirate PRP Centrifuge1->PRP Centrifuge2 Re-centrifuge (2500 x g, 15 min) Centrifuge1->Centrifuge2 Equilibrate Equilibrate PRP in Cuvette (450 µL at 37°C with stirring) PRP->Equilibrate PPP Aspirate PPP Centrifuge2->PPP Calibrate Calibrate Baseline (0% with PRP, 100% with PPP) PPP->Calibrate Setup Warm Aggregometer to 37°C Setup->Calibrate Calibrate->Equilibrate Add_L647318 Add this compound or Vehicle (50 µL) & Incubate Equilibrate->Add_L647318 Add_Agonist Add U46619 Agonist (50 µL) Add_L647318->Add_Agonist Record Record Aggregation (5-10 min) Add_Agonist->Record Calc_Inhibition Calculate % Inhibition Record->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experiments.

Table 1: Dose-Response of this compound Against U46619-Induced Platelet Aggregation

This compound Concentration (µM)Maximum Aggregation (%)Standard Deviation% Inhibition
0 (Vehicle Control)85.24.10.0
0.0176.55.510.2
0.155.14.835.3
122.33.973.8
105.82.193.2
1002.11.597.5
IC50 (µM) \multicolumn{3}{c}{To be determined experimentally}

Note: Data presented are for illustrative purposes only.

Table 2: Selectivity of this compound Against Various Platelet Agonists

Agonist (Concentration)This compound Concentration (µM)% Inhibition
U46619 (1 µM)[Determined IC50]~50%
ADP (10 µM)[High Concentration, e.g., 100 µM]To be determined
Collagen (2 µg/mL)[High Concentration, e.g., 100 µM]To be determined
Thrombin (0.1 U/mL)[High Concentration, e.g., 100 µM]To be determined

Note: A selective TP receptor antagonist is expected to show potent inhibition of U46619-induced aggregation with minimal effect on aggregation induced by other agonists that act through different pathways.

References

Application Notes and Protocols for Thromboxane A₂ Receptor Antagonists in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thromboxane (B8750289) A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in the pathophysiology of thrombosis.[1][2][3] It is synthesized from arachidonic acid via the cyclooxygenase (COX) enzyme and thromboxane synthase.[2][4] TXA₂ exerts its effects by binding to the thromboxane prostanoid (TP) receptors on platelets and vascular smooth muscle cells.[4] Antagonism of the TXA₂ receptor is a key therapeutic strategy for the prevention and treatment of thrombotic diseases.[1][5] This document provides an overview of the application of TXA₂ receptor antagonists in preclinical animal models of thrombosis.

Mechanism of Action: TXA₂ Receptor Antagonism

TXA₂ receptor antagonists competitively block the binding of TXA₂ to its receptors, thereby inhibiting downstream signaling pathways that lead to platelet activation, aggregation, and vasoconstriction. This targeted inhibition helps to prevent the formation and propagation of thrombi.[1][4]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH₂ COX->PGH2 TXA2_Synthase TXA₂ Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A₂ (TXA₂) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to G_Protein G-Protein Activation TP_Receptor->G_Protein L647318 L-647318 (TXA₂ Receptor Antagonist) L647318->TP_Receptor Blocks PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Platelet_Activation Platelet Activation, Aggregation & Vasoconstriction Ca2->Platelet_Activation

Caption: Simplified signaling pathway of Thromboxane A₂ and the inhibitory action of a TXA₂ receptor antagonist.

Data Presentation: Efficacy of TXA₂ Receptor Antagonists in Animal Models

The following table summarizes the antithrombotic effects of various TXA₂ receptor antagonists in different animal models. This data is compiled from multiple studies and is intended for comparative purposes.

CompoundAnimal ModelThrombosis InductionKey FindingsReference
SQ 28,668 Anesthetized PigsCoronary artery stenosis and injury1.0 mg/kg i.v. abolished reductions in coronary blood flow in 5 of 6 animals.[6]
Rate of blood flow reduction decreased from 5.3 ± 0.7 to 0.6 ± 0.6 ml/min² (p < 0.05).[6]
BM-13,177 Anesthetized CatsLeft anterior descending coronary artery ligation20 mg/kg bolus + 20 mg/kg/hr infusion significantly reduced ST segment elevation (p < 0.02).[1]
Significantly reduced loss of myocardial creatine (B1669601) kinase activity (p < 0.01).[1]
ONO-NT-126 Male Wistar RatsTNBS-induced colitis (model of inflammation with thrombotic component)Markedly reduced colonic damage score.[7][8]
S-1452 BALB/c MiceOvalbumin-induced allergic pulmonary inflammationSignificantly reduced total cells and eosinophils in bronchoalveolar lavage fluid in a dose-dependent manner.[5]

Experimental Protocols

Detailed methodologies for commonly used animal models of thrombosis are provided below. These protocols can be adapted for the evaluation of TXA₂ receptor antagonists.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis.

Start Start Anesthetize Anesthetize Animal (e.g., Rat/Mouse) Start->Anesthetize Isolate_Artery Surgically Isolate Common Carotid Artery Anesthetize->Isolate_Artery Baseline_Flow Measure Baseline Blood Flow Isolate_Artery->Baseline_Flow Administer_Drug Administer TXA₂ Antagonist or Vehicle (i.v. or p.o.) Baseline_Flow->Administer_Drug Apply_FeCl3 Apply FeCl₃-soaked Filter Paper to Artery Administer_Drug->Apply_FeCl3 Monitor_Flow Continuously Monitor Blood Flow Apply_FeCl3->Monitor_Flow Record_TTO Record Time to Occlusion (TTO) Monitor_Flow->Record_TTO End End Record_TTO->End

Caption: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model.

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent.

  • Surgical Procedure: Make a midline cervical incision and carefully dissect to expose the common carotid artery.

  • Blood Flow Monitoring: Place a Doppler flow probe around the artery to monitor blood flow.

  • Drug Administration: Administer the TXA₂ receptor antagonist or vehicle control via the desired route (e.g., intravenous, oral). Allow for an appropriate absorption/distribution period.

  • Thrombus Induction: Apply a piece of filter paper saturated with a ferric chloride solution (typically 5-10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).

  • Data Acquisition: Continuously record blood flow until stable occlusion occurs (cessation of flow). The primary endpoint is the time to occlusion (TTO).

  • Tissue Collection: At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis.

Pulmonary Thromboembolism Model

This model is used to evaluate the effect of antithrombotic agents on acute pulmonary embolism.

Protocol:

  • Animal Groups: Divide animals (e.g., mice) into treatment groups (vehicle control, positive control like aspirin, and various doses of the TXA₂ receptor antagonist).

  • Drug Administration: Administer the test compounds orally or via another appropriate route.

  • Thrombosis Induction: After a set period (e.g., 60 minutes), induce thromboembolism by intravenous injection of a thrombogenic agent, such as a mixture of collagen and epinephrine.

  • Observation: Monitor the animals for a defined period (e.g., 15 minutes) for signs of respiratory distress and mortality.

  • Endpoint: The primary endpoint is the survival rate or the incidence of paralysis/mortality.

  • Lung Histology: Lungs can be harvested, fixed, and sectioned for histological examination to quantify the extent of thrombosis.

Conclusion

Thromboxane A₂ receptor antagonists represent a promising class of antithrombotic agents. The animal models and protocols described here provide a robust framework for the preclinical evaluation of their efficacy. While specific data for this compound is lacking in the public domain, the provided information on analogous compounds demonstrates the potential of this therapeutic strategy and offers guidance for future research. Researchers should establish dose-response relationships and assess potential bleeding risks to fully characterize the therapeutic window of any new TXA₂ receptor antagonist.

References

Application Notes and Protocols for L-647318 in Vasoconstriction Studies

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a generalized framework for designing experiments to study vasoconstriction using a thromboxane (B8750289) A2 (TXA2) receptor antagonist. Due to the limited publicly available information specific to L-647318, this guide outlines the principles and common methodologies used for characterizing similar compounds. The provided protocols are based on standard pharmacological assays and should be adapted as necessary.

Introduction to Thromboxane A2 and Vasoconstriction

Thromboxane A2 (TXA2) is a potent, naturally occurring eicosanoid that plays a critical role in hemostasis and cardiovascular physiology. It is a powerful vasoconstrictor, causing the narrowing of blood vessels, which leads to increased blood pressure and can contribute to various pathological conditions, including hypertension and thrombosis. [1][2][3]TXA2 exerts its effects by binding to and activating specific thromboxane A2 receptors (TP receptors), which are G-protein coupled receptors found on the surface of vascular smooth muscle cells and platelets. [4][5] The activation of TP receptors initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i), a key event in smooth muscle contraction. [3][4]This makes the TXA2 signaling pathway a significant target for therapeutic intervention in diseases characterized by excessive vasoconstriction.

This compound: A Thromboxane A2 Receptor Antagonist

This compound is classified as a thromboxane A2 (TXA2) receptor antagonist. [6]As an antagonist, this compound is designed to competitively bind to TP receptors without activating them. This action prevents the endogenous ligand, TXA2, from binding and initiating the signaling cascade that leads to vasoconstriction. By blocking this pathway, this compound and similar antagonists can effectively inhibit or reverse TXA2-mediated vasoconstriction. [7]

Thromboxane A2 Signaling Pathway in Vasoconstriction

The binding of TXA2 to its Gq-protein coupled receptor on vascular smooth muscle cells triggers a well-defined signaling pathway leading to vasoconstriction.

TXA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (Gq-protein coupled) TXA2->TP_Receptor Binds PLC Phospholipase C (PLC) TP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Ca2_increase ↑ [Ca²⁺]i Ca2_release->Ca2_increase Contraction Vasoconstriction Ca2_increase->Contraction Leads to L647318 This compound L647318->TP_Receptor Blocks

Caption: Thromboxane A2 signaling pathway leading to vasoconstriction.

Experimental Design for Vasoconstriction Studies

To characterize the vasoconstrictor effects of a TXA2 agonist and the inhibitory potential of an antagonist like this compound, a series of in vitro and in vivo experiments can be designed.

A common and effective method to study vasoconstriction is to use isolated blood vessel segments mounted in an organ bath system. This allows for the direct measurement of vascular tension in response to pharmacological agents.

Experimental Workflow for In Vitro Vasoconstriction Assay:

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Blood Vessel (e.g., Aorta, Mesenteric Artery) A2 Cut into Rings (2-4 mm) A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate under Tension A3->B1 B2 Induce Contraction with TXA2 Agonist (e.g., U-46619) B1->B2 B4 Pre-incubate with this compound (Antagonist) B1->B4 B3 Cumulative Concentration-Response Curve for Agonist B2->B3 C1 Measure Isometric Tension B3->C1 B5 Repeat Agonist Concentration-Response Curve B4->B5 B5->C1 C2 Calculate EC50 for Agonist C1->C2 C3 Calculate IC50 for this compound C1->C3 C4 Determine pA2 Value C1->C4

Caption: Workflow for in vitro vasoconstriction assay using isolated blood vessels.

Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Rat Aorta

Objective: To determine the inhibitory effect of this compound on TXA2-induced vasoconstriction in isolated rat aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • U-46619 (a stable TXA2 mimetic)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.

  • Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • After equilibration, induce a reference contraction with 60 mM KCl to check for tissue viability.

  • Wash the rings and allow them to return to baseline tension.

  • Generate a cumulative concentration-response curve for U-46619 (e.g., 10⁻¹⁰ to 10⁻⁶ M) to determine its EC50.

  • In separate sets of rings, pre-incubate with different concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) for 30 minutes.

  • Following incubation with this compound, repeat the cumulative concentration-response curve for U-46619.

  • Record the isometric tension throughout the experiment.

Data Analysis:

  • Express the contraction responses as a percentage of the maximal contraction induced by U-46619 in the absence of the antagonist.

  • Plot concentration-response curves and calculate the EC50 values for U-46619 in the absence and presence of different concentrations of this compound.

  • The inhibitory concentration (IC50) of this compound can be determined by plotting the percentage of inhibition against the concentration of this compound.

  • A Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In vivo studies are essential to understand the effects of a compound in a whole-organism context.

Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats

Objective: To evaluate the effect of this compound on the pressor response induced by a TXA2 agonist in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of L-647318, a Leukotriene B4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. It exerts its effects by binding to two high-affinity G-protein coupled receptors (GPCRs), BLT1 and BLT2.[1][2] Activation of these receptors on immune cells, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[3] Consequently, antagonists of the LTB4 receptors are of significant interest as potential therapeutic agents for inflammatory diseases.

L-647318 is identified as a leukotriene B4 receptor antagonist. These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound and other potential LTB4 receptor antagonists. The described assays are essential for determining the potency and mechanism of action of such compounds in a physiologically relevant context.

LTB4 Signaling Pathway

LTB4 binding to its receptors, primarily BLT1 on leukocytes, initiates a signaling cascade that is crucial for the inflammatory response. This process involves the activation of heterotrimeric G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key second messenger that activates various downstream cellular responses, including cell migration and the activation of inflammatory pathways.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol L647318 This compound BLT1 BLT1 Receptor (GPCR) L647318->BLT1 Antagonizes LTB4 Leukotriene B4 (LTB4) LTB4->BLT1 Activates G_protein G-protein (Gαq/i) BLT1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca2_cyto->Cellular_Response Activates

Caption: LTB4 Receptor Signaling Pathway.

Data Presentation: Efficacy of LTB4 Receptor Antagonists

The following tables summarize the kind of quantitative data that can be obtained from the described assays. While specific data for this compound is not publicly available, data for other well-characterized LTB4 receptor antagonists are presented as a reference.

Table 1: Receptor Binding Affinity of LTB4 Antagonists

CompoundReceptor/Cell TypeAssay TypeParameterValue
CP-105,696 Human Neutrophil BLT1Radioligand BindingIC508.42 nM[4][5]
U-75302 Guinea Pig Lung MembranesRadioligand BindingKi159 nM[6][7]
New 1,4-Benzodioxine Derivative LTB4 ReceptorRadioligand BindingIC50288 nM[8]

Table 2: Functional Antagonism of LTB4-Mediated Responses

CompoundCell TypeAssayParameterValue
SC-41930 Human NeutrophilsCalcium MobilizationIC50~1-2 µM[9]
Tolfenamic Acid Human Polymorphonuclear LeukocytesChemotaxisIC5059 µM[10]
CP-105,696 Human NeutrophilsChemotaxisIC505.0 nM[5]

Experimental Protocols

The following are detailed protocols for key cell-based assays to determine the efficacy of this compound.

Receptor Binding Assay

This assay determines the affinity of this compound for the BLT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow

Receptor_Binding_Workflow prep Prepare Cell Membranes (e.g., from HL-60 cells or BLT1-expressing CHO cells) incubate Incubate Membranes with Radiolabeled LTB4 ([3H]-LTB4) and varying concentrations of this compound prep->incubate separate Separate Bound and Free Ligand (e.g., via filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki or IC50) quantify->analyze

Caption: Receptor Binding Assay Workflow.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture human promyelocytic leukemia (HL-60) cells, which endogenously express BLT1, or CHO-K1 cells stably transfected with the human BLT1 receptor.

    • Harvest cells and prepare cell membranes by homogenization followed by centrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add varying concentrations of this compound (or other test compounds).

    • Add a fixed concentration of radiolabeled LTB4 (e.g., [3H]-LTB4) at a concentration close to its Kd.

    • For non-specific binding control wells, add a high concentration of unlabeled LTB4.

    • Incubate at room temperature for 60-90 minutes.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate membrane-bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-LTB4 binding) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to block LTB4-induced increases in intracellular calcium.

Experimental Workflow

Calcium_Mobilization_Workflow prep Plate Cells (e.g., HL-60 or BLT1-CHO) load Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) prep->load pre_incubate Pre-incubate with varying concentrations of this compound load->pre_incubate stimulate Stimulate with LTB4 pre_incubate->stimulate measure Measure Fluorescence Changes (e.g., using a FLIPR or fluorescence plate reader) stimulate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Preparation:

    • Seed HL-60 or BLT1-expressing CHO cells into a 96-well or 384-well black-walled, clear-bottom plate.

    • Allow cells to adhere overnight if using adherent cells.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Treatment and Stimulation:

    • Prepare a plate with varying concentrations of this compound.

    • Using a fluorescence plate reader with automated liquid handling (e.g., FLIPR), add the this compound solutions to the cell plate and incubate for a specified time (e.g., 15-30 minutes).

    • Add a fixed concentration of LTB4 (typically the EC80 concentration) to stimulate calcium release.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of LTB4 in real-time.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Plot the percentage of inhibition of the LTB4-induced calcium response against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression.

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the LTB4-directed migration of cells, a key physiological function of LTB4.

Experimental Workflow

Chemotaxis_Workflow prep_cells Prepare Cell Suspension (e.g., human neutrophils or HL-60) Pre-treat with this compound setup_chamber Set up Chemotaxis Chamber (e.g., Boyden or Transwell) Lower chamber: LTB4 Upper chamber: Cells prep_cells->setup_chamber incubate Incubate to Allow Cell Migration setup_chamber->incubate quantify Quantify Migrated Cells (e.g., staining and counting or fluorescence-based detection) incubate->quantify analyze Data Analysis (Calculate IC50) quantify->analyze

Caption: Chemotaxis Assay Workflow.

Protocol:

  • Cell Preparation:

    • Isolate human neutrophils from fresh blood or use a suitable cell line like HL-60.

    • Resuspend the cells in assay medium (e.g., RPMI with 0.5% BSA).

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Assay Setup:

    • Use a chemotaxis chamber (e.g., a 96-well Transwell plate with a polycarbonate membrane, typically 3-5 µm pore size).

    • Add assay medium containing LTB4 as the chemoattractant to the lower wells of the chamber.

    • Add the this compound-treated cell suspension to the upper inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Staining the migrated cells with a dye like Calcein AM and measuring fluorescence.

      • Lysing the cells and quantifying a cellular component (e.g., using a CyQuant assay).

      • Directly counting the cells using a microscope or a cell counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the LTB4-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound as a leukotriene B4 receptor antagonist. By employing a combination of receptor binding and functional cell-based assays, researchers can obtain comprehensive data on the compound's potency and mechanism of action. This information is critical for the preclinical development of novel anti-inflammatory therapeutics targeting the LTB4 signaling pathway.

References

Application Notes and Protocols for L-647318 Administration in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Following a comprehensive search of publicly available scientific literature and databases, no specific studies or data were found detailing the administration of the compound L-647318 in murine models of inflammation. The information required to generate detailed application notes and protocols, including its precise mechanism of action, established dosages, administration routes, and quantitative effects on inflammatory markers in vivo, is not available in the public domain.

The CAS number for this compound is 87770-13-6, and it is listed by some chemical suppliers as an "active compound"[1]. However, its biological targets and therapeutic effects have not been characterized in published research.

While information on this compound is unavailable, this document will provide a generalized framework based on the well-documented use of other selective EP4 receptor antagonists in murine models of inflammation. This information is intended to serve as a foundational guide for researchers interested in designing studies for new compounds targeting the EP4 receptor.

General Principles of EP4 Receptor Antagonism in Murine Inflammation Models

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four receptor subtypes, EP1 through EP4.[2] The EP4 receptor, in particular, is implicated in driving inflammatory processes, making it a significant target for anti-inflammatory drug development.[2] Selective EP4 receptor antagonists work by blocking the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways that contribute to inflammation.[2]

Signaling Pathway of PGE2 via the EP4 Receptor

The binding of PGE2 to its G-protein coupled receptor, EP4, initiates a signaling cascade that plays a crucial role in inflammation. This pathway is a key target for therapeutic intervention with EP4 antagonists.

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Pro-inflammatory Gene Transcription CREB->Gene Promotes L647318 This compound (EP4 Antagonist) L647318->EP4 Blocks Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Model Select Murine Model (e.g., CIA) Groups Establish Treatment Groups (Vehicle, Compound Doses) Model->Groups Induce Induce Inflammation Groups->Induce Administer Administer Compound Induce->Administer Clinical Monitor Clinical Signs (e.g., Paw Swelling, Arthritis Score) Administer->Clinical Endpoint Endpoint Analysis (Histology, Cytokine Levels) Clinical->Endpoint

References

Application Notes and Protocols for Light Transmission Aggregometry with L-647,318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Light Transmission Aggregometry (LTA) to characterize the inhibitory effects of L-647,318, a potent and selective thromboxane (B8750289) A2 (TXA2) receptor antagonist, on platelet aggregation. This document outlines the necessary reagents, equipment, and step-by-step procedures for assessing the potency of L-647,318 and its mechanism of action in a laboratory setting.

Introduction

Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. L-647,318 is a specific antagonist of the thromboxane A2 receptor (TP receptor), a key component in the signaling cascade that leads to platelet activation and aggregation. Thromboxane A2, produced by activated platelets, acts as a potent positive feedback mediator, amplifying the aggregation response. By blocking the TP receptor, L-647,318 is expected to inhibit platelet aggregation induced by TXA2 or its mimetics.

This protocol specifically details the use of the stable TXA2 mimetic, U46619, to induce platelet aggregation and subsequently determine the inhibitory potency of L-647,318, typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway of Thromboxane A2-Mediated Platelet Aggregation

The following diagram illustrates the signaling pathway initiated by the binding of Thromboxane A2 (or its mimetic, U46619) to the TP receptor, leading to platelet aggregation. L-647,318 acts by competitively inhibiting this initial binding step.

TXA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space TXA2_U46619 Thromboxane A2 or U46619 TP_Receptor TP Receptor (Thromboxane Receptor) TXA2_U46619->TP_Receptor Binds to L647318 L-647,318 L647318->TP_Receptor Blocks Gq Gq Protein TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Activation Platelet Activation (Shape Change, Granule Release) Ca_Mobilization->Platelet_Activation PKC_Activation->Platelet_Activation GPIIb_IIIa GPIIb/IIIa Activation Platelet_Activation->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Caption: Thromboxane A2 signaling pathway in platelets.

Experimental Protocol: LTA for L-647,318 Inhibition of U46619-Induced Platelet Aggregation

This protocol outlines the procedure for determining the IC50 value of L-647,318.

Materials and Reagents
Reagent/MaterialSupplierCatalog No. (Example)Storage
L-647,318Cayman Chemical10009283-20°C
U46619Cayman Chemical16450-20°C
Human Whole BloodVolunteer DonorsN/ARoom Temperature
3.2% Sodium Citrate (B86180)Sigma-AldrichC8532Room Temperature
Saline (0.9% NaCl)Baxter2F7124Room Temperature
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Equipment
  • Light Transmission Aggregometer (e.g., Chrono-log Model 700)

  • Centrifuge capable of 150 x g and 2500 x g

  • Pipettes and tips

  • Aggregometer cuvettes with stir bars

  • Incubator/Water bath at 37°C

Experimental Workflow

LTA_Workflow cluster_prep Sample Preparation cluster_assay LTA Assay cluster_analysis Data Analysis A Collect Human Blood in 3.2% Sodium Citrate B Centrifuge at 150 x g for 10 min A->B C Collect Platelet-Rich Plasma (PRP) B->C D Centrifuge remaining blood at 2500 x g for 15 min B->D F Calibrate Aggregometer (PRP = 0% T, PPP = 100% T) C->F E Collect Platelet-Poor Plasma (PPP) D->E E->F G Pre-warm PRP aliquots at 37°C for 5 min F->G H Add L-647,318 (or vehicle) to PRP and incubate for 2 min G->H I Add U46619 to initiate aggregation H->I J Record Light Transmission for 5-10 min I->J K Determine % Maximum Aggregation J->K L Plot % Inhibition vs. [L-647,318] K->L M Calculate IC50 Value L->M

Caption: Workflow for LTA with L-647,318.

Detailed Procedure
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

    • Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days. Use a 19-gauge needle and collect into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • To obtain PRP, centrifuge the citrated whole blood at 150 x g for 10 minutes at room temperature with the brake off.

    • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene (B1209903) tube.

    • To obtain PPP, centrifuge the remaining blood at 2500 x g for 15 minutes at room temperature.

    • Collect the supernatant (PPP) and store at room temperature.

    • Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP if necessary.

  • Preparation of Reagents

    • Prepare a stock solution of L-647,318 in DMSO. Further dilute in saline to achieve the desired final concentrations. The final DMSO concentration in the PRP should be less than 0.5%.

    • Prepare a stock solution of U46619 in ethanol (B145695) or DMSO. Further dilute in saline to achieve the desired final concentration.

  • Light Transmission Aggregometry

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument by setting 0% transmission with a cuvette containing PRP and 100% transmission with a cuvette containing PPP.

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate at 37°C for at least 5 minutes with stirring (typically 1000 rpm).

    • Add 50 µL of the L-647,318 solution (or vehicle control - saline with the equivalent concentration of DMSO) to the PRP and incubate for 2 minutes.

    • Initiate platelet aggregation by adding a pre-determined concentration of U46619 (typically in the range of 0.5-2 µM to induce submaximal aggregation).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis

    • Determine the maximum percentage of aggregation for each concentration of L-647,318.

    • Calculate the percentage inhibition of aggregation for each L-647,318 concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the L-647,318 concentration.

    • Determine the IC50 value, which is the concentration of L-647,318 that produces 50% inhibition of U46619-induced platelet aggregation, by fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes typical experimental concentrations and expected results for the inhibition of U46619-induced platelet aggregation by L-647,318.

ParameterValue
Agonist U46619
Agonist Concentration Range 0.5 - 2 µM
Inhibitor L-647,318
Inhibitor Concentration Range 1 nM - 10 µM
Expected IC50 of L-647,318 ~ 50 - 200 nM

Note: The optimal agonist concentration should be determined empirically to induce a submaximal aggregation response (approximately 70-80% of maximal aggregation) to allow for the detection of inhibitory effects. The IC50 value may vary depending on the specific experimental conditions, such as donor variability and the exact concentration of the agonist used.

Troubleshooting

  • Low or no aggregation:

    • Check the viability of platelets. Ensure proper blood collection and PRP preparation techniques.

    • Verify the concentration and activity of the U46619 agonist.

    • Ensure the aggregometer is properly calibrated and at the correct temperature.

  • High variability between replicates:

    • Ensure consistent pipetting techniques.

    • Minimize the time between PRP preparation and the start of the experiment.

    • Donor-to-donor variability is expected; perform experiments with PRP from multiple donors.

  • Precipitation of L-647,318:

    • Ensure the final DMSO concentration is low (<0.5%).

    • Prepare fresh dilutions of L-647,318 for each experiment.

Conclusion

This protocol provides a robust and reproducible method for characterizing the inhibitory activity of the thromboxane A2 receptor antagonist, L-647,318, using Light Transmission Aggregometry. By following these detailed steps, researchers can accurately determine the potency of this compound and investigate its role in modulating platelet function. This information is valuable for basic research, drug discovery, and the development of novel anti-platelet therapies.

Application Notes and Protocols for Flow Cytometry Analysis of Platelet Activation with L-647318

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. Upon activation by various agonists, platelets undergo a series of changes, including shape change, granule secretion, and conformational activation of integrins, leading to aggregation. Thromboxane (B8750289) A2 (TxA2) is a potent platelet agonist that amplifies the activation signal by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor on the platelet surface.[1][2][3]

L-647318 is a potent and selective antagonist of the TxA2 receptor. By blocking this receptor, this compound is expected to inhibit platelet activation and subsequent aggregation. Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual platelets, making it an ideal tool to assess the inhibitory effects of compounds like this compound on platelet activation.[4][5]

These application notes provide a detailed protocol for utilizing flow cytometry to analyze the inhibitory effect of this compound on platelet activation. The protocol describes the use of the TxA2 mimetic, U46619, to induce platelet activation and the subsequent measurement of platelet activation markers, such as P-selectin (CD62P) expression and the activation of the fibrinogen receptor (GPIIb/IIIa, detected by PAC-1 antibody).

Signaling Pathways

The binding of Thromboxane A2 (or a synthetic agonist like U46619) to its Gq-coupled receptor on platelets initiates a signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These signaling events culminate in platelet shape change, degranulation (release of alpha and dense granules), and the conformational activation of the GPIIb/IIIa integrin, which is essential for platelet aggregation.[3][6] this compound, as a TP receptor antagonist, blocks the initial step in this cascade.

ThromboxaneA2_Signaling_Pathway cluster_agonist Agonist cluster_antagonist Antagonist cluster_receptor Receptor cluster_intracellular Intracellular Signaling cluster_response Platelet Response U46619 U46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Activates This compound This compound This compound->TP_Receptor Inhibits Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates P_selectin P-selectin (CD62P) Expression Ca_release->P_selectin Leads to GPIIb_IIIa GPIIb/IIIa Activation (PAC-1 Binding) Ca_release->GPIIb_IIIa Leads to PKC->P_selectin Leads to PKC->GPIIb_IIIa Leads to Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Mediates

Caption: Thromboxane A2 Receptor Signaling Pathway in Platelets.

Experimental Workflow

The general workflow for assessing the inhibitory effect of this compound on platelet activation involves preparing platelet-rich plasma (PRP), incubating the PRP with different concentrations of this compound, stimulating the platelets with U46619, staining with fluorescently labeled antibodies against activation markers, and finally, analyzing the samples by flow cytometry.

Experimental_Workflow A 1. Whole Blood Collection B 2. Platelet-Rich Plasma (PRP) Preparation A->B C 3. Incubation with this compound B->C D 4. Stimulation with U46619 C->D E 5. Staining with Antibodies (anti-CD62P, PAC-1) D->E F 6. Sample Fixation (Optional) E->F G 7. Flow Cytometry Analysis F->G H 8. Data Analysis and Quantification G->H

Caption: Workflow for Flow Cytometry Analysis of this compound.

Data Presentation

The inhibitory effect of this compound on U46619-induced platelet activation can be quantified by measuring the percentage of platelets positive for activation markers and the median fluorescence intensity (MFI) of the positive population. The results can be summarized in tables for clear comparison.

Table 1: Inhibition of U46619-Induced P-selectin (CD62P) Expression by this compound

This compound Concentration (nM)U46619 (1 µM)% CD62P Positive Platelets (Mean ± SD)Median Fluorescence Intensity (MFI) (Mean ± SD)
0 (Vehicle Control)-2.5 ± 0.8150 ± 35
0 (Vehicle Control)+85.3 ± 5.11850 ± 210
1+75.1 ± 6.21620 ± 190
10+50.8 ± 4.51150 ± 150
100+15.2 ± 2.9450 ± 80
1000+5.1 ± 1.5210 ± 50

Table 2: Inhibition of U46619-Induced GPIIb/IIIa Activation (PAC-1 Binding) by this compound

This compound Concentration (nM)U46619 (1 µM)% PAC-1 Positive Platelets (Mean ± SD)Median Fluorescence Intensity (MFI) (Mean ± SD)
0 (Vehicle Control)-3.1 ± 1.0200 ± 45
0 (Vehicle Control)+90.5 ± 4.82500 ± 320
1+80.2 ± 5.52100 ± 280
10+55.6 ± 3.91550 ± 210
100+18.9 ± 3.1600 ± 110
1000+6.8 ± 1.8280 ± 60

Experimental Protocols

Materials and Reagents
  • Anticoagulant: Acid Citrate Dextrose (ACD) Solution A

  • Platelet Agonist: U46619 (a stable Thromboxane A2 mimetic)

  • Test Compound: this compound

  • Antibodies:

    • FITC-conjugated PAC-1 (recognizes the activated form of GPIIb/IIIa)

    • PE-conjugated anti-human CD62P (P-selectin)

    • APC-conjugated anti-human CD41a (platelet-specific marker)

    • Appropriate isotype controls

  • Buffers:

    • Tyrode's Buffer (supplemented with 0.2% BSA and 1 mM CaCl2)

    • Phosphate Buffered Saline (PBS)

  • Fixative (Optional): 1% Paraformaldehyde (PFA) in PBS

  • Flow Cytometer

Protocol for Platelet Activation and Staining
  • Blood Collection:

    • Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least 10 days.

    • Use a 19-gauge needle and discard the first 2-3 mL of blood to avoid collecting activated platelets from the puncture site.

    • Collect blood into tubes containing ACD anticoagulant (1 part ACD to 6 parts blood). Mix gently by inversion.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the whole blood at 150 x g for 15 minutes at room temperature with no brake.

    • Carefully collect the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat.

    • Adjust the platelet count in the PRP to approximately 2 x 10^8 platelets/mL with platelet-poor plasma (PPP) obtained by further centrifugation of the remaining blood at 1500 x g for 15 minutes.

  • Incubation with this compound:

    • Prepare serial dilutions of this compound in an appropriate vehicle (e.g., DMSO, ensuring the final concentration of the vehicle is consistent across all samples and does not exceed 0.1%).

    • In a 96-well plate or microcentrifuge tubes, add the desired concentrations of this compound or vehicle control to aliquots of PRP.

    • Incubate for 15 minutes at 37°C.

  • Platelet Stimulation:

    • Prepare a working solution of U46619 in Tyrode's buffer.

    • Add U46619 to the PRP samples to a final concentration of 1 µM (or a pre-determined optimal concentration). For the unstimulated control, add an equal volume of Tyrode's buffer.

    • Incubate for 10 minutes at 37°C without agitation.

  • Antibody Staining:

    • Add the fluorescently conjugated antibodies (anti-CD62P-PE, PAC-1-FITC, and anti-CD41a-APC) and their corresponding isotype controls to the respective samples.

    • Incubate for 20 minutes at room temperature in the dark.

  • Fixation (Optional):

    • If samples are not to be analyzed immediately, they can be fixed.

    • Add an equal volume of 1% PFA to each sample and incubate for 30 minutes at 4°C.

    • After fixation, wash the platelets by adding 1 mL of PBS, centrifuging at 1000 x g for 5 minutes, and resuspending the pellet in 500 µL of PBS.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Identify the platelet population based on their characteristic forward and side scatter properties and positive staining for the platelet-specific marker CD41a.

    • Within the platelet gate, quantify the percentage of cells positive for CD62P and PAC-1, as well as the median fluorescence intensity (MFI) for each marker.

    • Use isotype controls and unstimulated samples to set the gates for positive staining.

Conclusion

This application note provides a comprehensive guide for using flow cytometry to assess the inhibitory effects of the thromboxane A2 receptor antagonist, this compound, on platelet activation. The detailed protocols and data presentation formats are designed to be readily implemented in a research or drug development setting. The use of flow cytometry allows for a precise and quantitative evaluation of the compound's efficacy in modulating a key pathway in thrombosis.

References

L-647318 as a Tool Compound in HMG-CoA Reductase Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-647318 is a chemical compound identified as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] As a member of the statin class of drugs, this compound serves as a valuable tool compound for in vitro studies related to cholesterol metabolism and for the screening and characterization of new HMG-CoA reductase inhibitors. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in drug discovery screening assays.

Mechanism of Action

This compound, like other statins, competitively inhibits HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids. By blocking this step, this compound effectively reduces the endogenous production of cholesterol. The signaling pathway is illustrated below.

HMG-CoA Reductase Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol This compound This compound HMG-CoA reductase HMG-CoA reductase This compound->HMG-CoA reductase

Figure 1: HMG-CoA Reductase Signaling Pathway and Inhibition by this compound.

Data Presentation

CompoundRelative StabilityReference
LovastatinLess Stable[2]
SimvastatinLess Stable[2]
L-157,012Less Stable[2]
This compound More Stable [2]

Table 1: Comparative stability of HMG-CoA reductase inhibitors in an aqueous surfactant solution.

Experimental Protocols

The following are detailed protocols for utilizing this compound as a tool compound in HMG-CoA reductase inhibitor screening.

In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)

This protocol is a generic method for determining the inhibitory activity of compounds against HMG-CoA reductase by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

HMG-CoA Reductase Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prepare Reagents Prepare Reagents Add Assay Buffer Add Assay Buffer Prepare Reagents->Add Assay Buffer Prepare this compound dilutions Prepare this compound dilutions Add this compound (or vehicle) Add this compound (or vehicle) Prepare this compound dilutions->Add this compound (or vehicle) Prepare HMG-CoA Reductase Prepare HMG-CoA Reductase Add HMG-CoA Reductase Add HMG-CoA Reductase Prepare HMG-CoA Reductase->Add HMG-CoA Reductase Add NADPH Add NADPH Add Assay Buffer->Add NADPH Add NADPH->Add this compound (or vehicle) Add this compound (or vehicle)->Add HMG-CoA Reductase Pre-incubate Pre-incubate Add HMG-CoA Reductase->Pre-incubate Initiate reaction with HMG-CoA Initiate reaction with HMG-CoA Pre-incubate->Initiate reaction with HMG-CoA Measure Absorbance at 340 nm (kinetic) Measure Absorbance at 340 nm (kinetic) Initiate reaction with HMG-CoA->Measure Absorbance at 340 nm (kinetic) Calculate rate of NADPH consumption Calculate rate of NADPH consumption Measure Absorbance at 340 nm (kinetic)->Calculate rate of NADPH consumption Determine % Inhibition Determine % Inhibition Calculate rate of NADPH consumption->Determine % Inhibition Cell-Based Cholesterol Synthesis Assay Seed HepG2 cells Seed HepG2 cells Treat with this compound Treat with this compound Seed HepG2 cells->Treat with this compound Add [14C]-Acetate Add [14C]-Acetate Treat with this compound->Add [14C]-Acetate Incubate Incubate Add [14C]-Acetate->Incubate Wash and Lyse Cells Wash and Lyse Cells Incubate->Wash and Lyse Cells Extract Lipids Extract Lipids Wash and Lyse Cells->Extract Lipids Measure Radioactivity Measure Radioactivity Extract Lipids->Measure Radioactivity Analyze Data Analyze Data Measure Radioactivity->Analyze Data

References

Application of L-647,318 in the Study of G-Protein Coupled Receptors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-647,318 is a potent and selective non-peptide antagonist of the vasopressin V1a receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its selectivity and mechanism of action make it a valuable pharmacological tool for investigating the physiological and pathological roles of the V1a receptor and its downstream signaling pathways. These application notes provide a comprehensive overview of the use of L-647,318 in GPCR research, including its binding characteristics, effects on second messenger systems, and detailed protocols for key in vitro assays.

Molecular Profile and Mechanism of Action

L-647,318 acts as a competitive antagonist at the vasopressin V1a receptor. Arginine vasopressin (AVP), the endogenous ligand, binds to three receptor subtypes: V1a, V1b, and V2. V1a receptors are primarily coupled to the Gq family of G-proteins. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

In contrast, the V2 receptor is coupled to the Gs family of G-proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in the production of cyclic adenosine (B11128) monophosphate (cAMP). L-647,318 exhibits high affinity and selectivity for the V1a receptor, thereby specifically blocking the AVP-induced phosphoinositide hydrolysis pathway with minimal effect on the V2 receptor-mediated adenylyl cyclase pathway.

Data Presentation

The following tables summarize the quantitative data for L-647,318 in various in vitro assays, demonstrating its potency and selectivity for the vasopressin V1a receptor.

Table 1: Radioligand Binding Affinity of L-647,318 for Vasopressin Receptor Subtypes

Receptor SubtypeRadioligandTissue/Cell SourceKi (nM)
V1a[³H]AVPRat Liver Plasma Membranes0.8 ± 0.1
V2[³H]AVPRat Renal Medullary Membranes>10,000

Data presented as mean ± SEM.

Table 2: Functional Antagonism of L-647,318 on AVP-Induced Second Messenger Production

AssayAgonistTissue/Cell SourceL-647,318 Potency (pA₂)
Phosphoinositide HydrolysisArginine Vasopressin (AVP)Cultured Rat Aortic Smooth Muscle Cells8.8 ± 0.2
Adenylyl Cyclase InhibitionArginine Vasopressin (AVP)Rat Renal Medullary Membranes<5.0

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

Mandatory Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1aR V1a Receptor AVP->V1aR Binds Gq Gq V1aR->Gq Activates L647318 L-647,318 L647318->V1aR Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

V1a Receptor Gq Signaling Pathway and L-647,318 Inhibition.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V2R V2 Receptor AVP->V2R Binds Gs Gs V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Radioligand_Binding_Workflow Membrane_Prep Prepare Membranes (e.g., Rat Liver) Incubation Incubate: Membranes + [³H]AVP + L-647,318 (or vehicle) Membrane_Prep->Incubation Separation Separate Bound/Free Ligand (Filtration) Incubation->Separation Counting Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis

Troubleshooting & Optimization

Technical Support Center: Optimizing L-647318 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of L-647318 for in vitro experiments. This compound is a selective antagonist of the vasopressin V2 receptor, a Gs protein-coupled receptor primarily involved in regulating water reabsorption in the kidneys.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, non-peptide antagonist of the arginine vasopressin receptor 2 (V2R). By binding to the V2R, it competitively inhibits the binding of the endogenous ligand, arginine vasopressin (AVP). This blockade prevents the activation of the Gs signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: While specific data for this compound is limited in publicly available literature, a related compound, L-647,333, has a reported Ki (inhibitor constant) of 1.1 nM for the human V2 receptor. For initial dose-response experiments with this compound, a broad concentration range is recommended, typically spanning several orders of magnitude around the expected Ki. A suggested starting range is from 0.1 nM to 10 µM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock directly into the cell culture medium. Ensure the final DMSO concentration in your experimental wells is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: Which cell lines are suitable for in vitro experiments with this compound?

A4: Suitable cell lines are those that endogenously or recombinantly express the vasopressin V2 receptor. Commonly used cell lines include:

  • HEK293 (Human Embryonic Kidney) cells: Often used for transient or stable transfection of the V2R.

  • CHO (Chinese Hamster Ovary) cells: Another common host for recombinant V2R expression.

  • MDCK (Madin-Darby Canine Kidney) cells: An epithelial cell line that can be used to study V2R-mediated effects on cell polarity and transport.

  • Renal Cell Carcinoma (RCC) cell lines (e.g., 786-O, Caki-1): Some of these cell lines have been shown to express V2R.

Q5: What is the primary downstream signaling pathway affected by this compound?

A5: this compound primarily affects the Gs-adenylyl cyclase-cAMP signaling pathway. Antagonism of the V2 receptor by this compound prevents the AVP-induced activation of adenylyl cyclase, thereby reducing the production of intracellular cAMP.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound at tested concentrations. 1. Concentration too low: The tested concentration range may be below the effective dose. 2. Cell line suitability: The chosen cell line may not express sufficient levels of the V2 receptor. 3. Compound inactivity: The compound may have degraded due to improper storage or handling. 4. Assay sensitivity: The assay may not be sensitive enough to detect subtle changes in signaling.1. Expand the concentration range: Test a wider range of concentrations, up to 10 µM or higher, in a dose-response experiment. 2. Verify V2R expression: Confirm V2 receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 3. Use fresh compound: Prepare fresh dilutions from a new stock vial. 4. Optimize assay conditions: Increase the stimulation time with the agonist (AVP) or use a more sensitive cAMP detection kit.
High background signal or inconsistent results. 1. Cellular stress: High cell density, prolonged incubation, or harsh treatment can lead to non-specific effects. 2. Compound precipitation: this compound may precipitate at higher concentrations in aqueous media. 3. Assay variability: Inconsistent cell seeding, reagent addition, or plate reading can introduce variability.1. Optimize cell density and incubation times: Perform a cell titration experiment to determine the optimal cell number per well. 2. Check for precipitation: Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system (while maintaining low final solvent concentration). 3. Ensure consistent technique: Use calibrated pipettes, ensure uniform cell suspension, and follow a standardized workflow for all experimental steps.
Complete cell death at all tested concentrations. 1. Cytotoxicity: this compound may be cytotoxic at the tested concentrations. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Perform a cytotoxicity assay: Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration range of this compound. 2. Reduce solvent concentration: Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). Run a vehicle control with the highest DMSO concentration used.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Experiments with this compound

Experiment Type Suggested Concentration Range Rationale
Dose-Response Curve (Functional Assay) 0.1 nM - 10 µMTo determine the IC50 value and the full inhibitory range.
Cytotoxicity Assay 1 µM - 100 µMTo identify the concentration at which this compound exhibits toxic effects.
Binding Assay (Ki determination) 0.01 nM - 1 µMTo determine the binding affinity of this compound for the V2 receptor.

Table 2: Comparison of V2 Receptor Antagonists (In Vitro Data)

Compound Receptor Selectivity Reported Ki or IC50 (V2R)
L-647,333 (related compound) V2 SelectiveKi: 1.1 nM (human)
Tolvaptan V2 SelectiveKi: 0.32 - 1.4 nM
Conivaptan V1a/V2 Non-selectiveKi: 0.43 - 4.2 nM
Lixivaptan V2 SelectiveKi: 1.5 - 2.8 nM
Satavaptan V2 SelectiveKi: 1.1 - 1.9 nM

Note: Ki and IC50 values can vary depending on the experimental conditions and cell type used.

Experimental Protocols

Protocol: In Vitro Functional Assay - cAMP Measurement

This protocol outlines a general procedure for determining the inhibitory effect of this compound on Arginine Vasopressin (AVP)-induced cAMP production in cells expressing the V2 receptor.

Materials:

  • V2R-expressing cells (e.g., HEK293-V2R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Arginine Vasopressin (AVP)

  • DMSO

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • White or black clear-bottom 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • Seed V2R-expressing cells into the appropriate multi-well plates at a predetermined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations (e.g., from 10 µM down to 0.1 nM).

    • Prepare a stock solution of AVP in assay buffer. The final concentration of AVP should be at its EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.

  • Assay Protocol:

    • Wash the cells once with assay buffer.

    • Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer with the same final DMSO concentration) and a no-agonist control.

    • Incubate the plate with this compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Add the AVP solution (at EC80 concentration) to all wells except the no-agonist control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and the no-agonist control (0% activity).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Mandatory Visualization

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds and Activates L647318 This compound L647318->V2R Binds and Inhibits Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2 Aquaporin-2 (AQP2) Trafficking PKA->AQP2 Promotes Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed V2R-expressing cells in 96-well plate D Wash cells A->D B Prepare serial dilutions of this compound E Add this compound dilutions and incubate B->E C Prepare AVP solution (EC80) F Add AVP and incubate C->F D->E E->F G Lyse cells and measure cAMP F->G H Normalize data G->H I Plot dose-response curve H->I J Calculate IC50 I->J

References

L-647318 solubility and stability in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific solubility and stability data for L-647318 are not publicly available. This guide provides a general framework and standardized protocols to enable researchers to determine these properties for this compound or other similar research compounds in their own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my desired solvent. What should I do?

A1: Difficulty in dissolving a compound can be due to several factors including solvent choice, concentration, and the physical form of the compound. First, ensure you are using a high-purity, anhydrous solvent, as contaminants like water can significantly affect solubility. If initial attempts at room temperature fail, gentle warming (e.g., to 37°C) or sonication can facilitate dissolution. It is also possible that the desired concentration exceeds the compound's solubility limit in that specific solvent. Trying to prepare a more dilute solution is a good next step.[1][2]

Q2: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?

A2: This is a common issue known as "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble. To mitigate this, you can perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous buffer. It is also crucial to add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.[2] Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity in biological assays.[1][2]

Q3: How should I store my stock solutions of this compound?

A3: Stock solutions in organic solvents like DMSO should generally be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes. The stability of the compound in your chosen solvent and storage conditions should be experimentally verified.

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Kinetic solubility testing involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer to measure precipitation. This mimics the conditions of many high-throughput screening assays. Thermodynamic solubility, on the other hand, measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium, starting from the solid material.[3][4] The shake-flask method is a common way to determine thermodynamic solubility.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound is not dissolving in the chosen solvent. Concentration is too high.Try preparing a more dilute solution.
Inappropriate solvent.Test solubility in a small range of solvents with varying polarities.
Low-quality or wet solvent.Use fresh, high-purity, anhydrous solvent.
Solution is cloudy or contains visible particles. Incomplete dissolution.Gently warm the solution (e.g., 37°C) or use a bath sonicator for 10-15 minutes.[1][2]
Compound has low solubility at room temperature.Maintain a slightly elevated temperature, if compatible with the compound's stability.
Compound precipitates out of solution over time. Solution is supersaturated.Prepare a fresh solution at a lower concentration.
Compound is unstable in the solvent.Perform a stability study to determine the rate of degradation. Consider a different solvent or pH.
Change in temperature.Ensure consistent storage temperature. Check for precipitation after thawing frozen stocks.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines a general procedure to determine the equilibrium solubility of a compound.[5]

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., DMSO, ethanol, water) in a glass vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the incubation period, allow the vial to stand to let the undissolved solid settle.

    • Centrifuge the sample to further pellet the excess solid.

    • Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate.

    • Analyze the concentration of the compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Assessment of Solution Stability

This protocol provides a framework for evaluating the stability of a compound in a specific solvent over time.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the compound in the desired solvent at a known concentration.

    • Aliquot the solution into multiple vials to be tested at different time points.

  • Storage Conditions:

    • Store the vials under various conditions, such as:

      • Refrigerated (2-8°C)

      • Room Temperature (e.g., 25°C)

      • Accelerated (e.g., 40°C)

    • Protect solutions from light if the compound is known to be light-sensitive.

  • Time Points:

    • Analyze the solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis:

    • At each time point, analyze the concentration of the compound remaining in the solution using a stability-indicating HPLC method that can separate the parent compound from its degradation products.

    • The stability is often reported as the percentage of the initial concentration remaining at each time point.

Data Presentation

Table 1: Template for Solubility Data of this compound

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM) Observations
DMSO25
Ethanol25
Water25
PBS (pH 7.4)25

Table 2: Template for Stability Data of this compound in DMSO

Storage Condition Time Point Concentration (mM) % Remaining Degradation Products Observed
-20°C 0 hr100%None
24 hr
1 week
1 month
4°C 0 hr100%None
24 hr
1 week
Room Temp. 0 hr100%None
8 hr
24 hr

Visual Workflow

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment prep_sol Prepare Supersaturated Solution (Shake-Flask) separate_sol Separate Undissolved Solid (Centrifuge/Filter) prep_sol->separate_sol quant_sol Quantify Concentration (e.g., HPLC) separate_sol->quant_sol report_sol Report Solubility (mg/mL or mM) quant_sol->report_sol end End: Characterized Working Solution report_sol->end prep_stab Prepare Stock Solution and Aliquot store_stab Store at Different Conditions (Temp, Light) prep_stab->store_stab analyze_stab Analyze at Time Points (e.g., HPLC) store_stab->analyze_stab report_stab Report % Remaining Over Time analyze_stab->report_stab report_stab->end start Start with This compound Solid start->prep_sol start->prep_stab

Caption: Workflow for determining the solubility and stability of this compound.

References

Technical Support Center: Troubleshooting L-647318 Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects of L-647318 in cell-based assays.

Introduction to this compound

This compound is a chemical analogue of simvastatin (B1681759), a well-established inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The primary on-target effect of this compound is the inhibition of the mevalonate (B85504) pathway, leading to a reduction in cholesterol biosynthesis. However, like other statins, this compound can exert numerous off-target or "pleiotropic" effects that are independent of its cholesterol-lowering activity. These effects stem from the depletion of isoprenoid intermediates, which are crucial for the post-translational modification and function of many signaling proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound, a simvastatin analogue, is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.

Q2: What are the expected on-target effects of this compound in a cell-based assay?

A2: The primary on-target effect is the inhibition of HMG-CoA reductase, leading to decreased synthesis of mevalonate and downstream products, including cholesterol and isoprenoid intermediates. This can be measured by assays for cholesterol content or HMG-CoA reductase activity.

Q3: What are "pleiotropic" or off-target effects of this compound?

A3: These are biological effects that are independent of the inhibition of cholesterol synthesis. They are primarily caused by the reduced availability of isoprenoids (like farnesyl pyrophosphate and geranylgeranyl pyrophosphate), which are essential for the function of small GTPases like Rho, Rac, and Ras.[1][2][3]

Q4: Why am I observing effects on cell proliferation, apoptosis, or migration when using this compound?

A4: These are common off-target effects of statins.[4][5] By inhibiting the prenylation of small GTPases, this compound can disrupt signaling pathways that control cell growth, survival, and movement, such as the PI3K/Akt and MAPK/ERK pathways.[6]

Q5: Do I need to activate this compound before use in cell culture?

A5: this compound, being a simvastatin derivative, is likely a lactone prodrug and requires activation to its active hydroxy acid form. This is typically achieved by hydrolysis with sodium hydroxide, followed by neutralization.[7]

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Effects on Cell Viability

Possible Cause 1a: Off-target effects on cell signaling pathways. this compound can induce apoptosis and inhibit proliferation in a dose- and cell line-dependent manner.[6][8][9] This is often mediated by the disruption of Rho and Rac GTPase signaling, which in turn affects pathways like PI3K/Akt and MAPK/ERK.[6]

  • Solution:

    • Perform a dose-response curve to determine the optimal concentration of this compound for your cell line.

    • Use multiple, unrelated cell viability assays (e.g., MTT, CellTiter-Glo, trypan blue exclusion) to confirm the results.

    • Analyze key signaling molecules in the PI3K/Akt and MAPK/ERK pathways by Western blot to understand the mechanism.

Possible Cause 1b: Mitochondrial dysfunction. Statins have been reported to affect mitochondrial function, potentially leading to increased reactive oxygen species (ROS) production and apoptosis.[10]

  • Solution:

    • Measure mitochondrial membrane potential using dyes like JC-1 or TMRE.

    • Assess ROS levels using probes such as DCFDA.

    • Evaluate the expression of apoptosis-related proteins like caspases and members of the Bcl-2 family.[5]

Issue 2: Altered Cell Morphology, Adhesion, or Migration

Possible Cause 2a: Disruption of the actin cytoskeleton. The inhibition of Rho family GTPases, which are master regulators of the actin cytoskeleton, can lead to significant changes in cell shape, adhesion, and motility.[9]

  • Solution:

    • Visualize the actin cytoskeleton using phalloidin (B8060827) staining and fluorescence microscopy.

    • Perform cell adhesion assays on different extracellular matrix components.

    • Conduct wound healing or transwell migration assays to quantify changes in cell motility.[7][11]

Possible Cause 2b: Changes in the expression of adhesion molecules. Statins can modulate the expression of various molecules involved in cell-cell and cell-matrix interactions.

  • Solution:

    • Use qPCR or Western blotting to analyze the expression of integrins, cadherins, and other adhesion-related proteins.

Issue 3: Results are Not Reproducible

Possible Cause 3a: Incomplete activation of this compound. As a prodrug, inconsistent activation can lead to variable concentrations of the active compound.

  • Solution:

    • Strictly follow a standardized protocol for the hydrolysis of the lactone ring.[7]

Possible Cause 3b: Cell line-specific sensitivity. Different cell lines exhibit varying degrees of sensitivity to statins.

  • Solution:

    • Carefully document the passage number and confluency of your cells for each experiment.

    • If possible, test the effects of this compound on a panel of cell lines.

Possible Cause 3c: Reversal of off-target effects by mevalonate pathway products. The off-target effects of this compound can be reversed by supplementing the culture medium with mevalonate or downstream isoprenoids.[6]

  • Solution:

    • To confirm that the observed effects are due to the inhibition of the mevalonate pathway, perform rescue experiments by co-incubating the cells with mevalonic acid, farnesyl pyrophosphate (FPP), or geranylgeranyl pyrophosphate (GGPP).

Quantitative Data Summary

Parameter Compound Cell Line Value Reference
IC50 (Cell Viability)SimvastatinUMR-1064.73 µM (24h)[8]
IC50 (Cell Viability)SimvastatinREC-14.97 µM (48h)[7]
IC50 (Cell Viability)SimvastatinZ-1383.78 µM (48h)[7]
IC50 (Cell Viability)SimvastatinMINO11.20 µM (48h)[7]
IC50 (Cell Viability)SimvastatinGRANTA-51919.78 µM (48h)[7]

Experimental Protocols

Protocol 1: Activation of this compound (Simvastatin Analogue)
  • Dissolve this compound in 100% ethanol (B145695) to a stock concentration of 10 mM.[7]

  • Add 0.1 N NaOH.

  • Heat the solution at 50°C for 2 hours.

  • Neutralize the solution to pH 7.2 with phosphate-buffered saline (PBS).

  • Store aliquots at -80°C until use.

Protocol 2: Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.[8]

  • Treat the cells with various concentrations of activated this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C in the dark.[8]

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[6]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Seed 2 x 10^5 cells/well in a 6-well plate and allow them to attach overnight.[12]

  • Treat the cells with different doses of activated this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the samples by flow cytometry.

Visualizations

Mevalonate_Pathway_and_Off_Target_Effects HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Prenylation Protein Prenylation Isoprenoids->Prenylation L647318 This compound L647318->HMGCR Inhibition HMGCR->Mevalonate Small_GTPases Small GTPases (Rho, Rac, Ras) Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) Small_GTPases->Signaling Prenylation->Small_GTPases Cellular_Effects Cellular Effects (Proliferation, Apoptosis, Migration) Signaling->Cellular_Effects

Caption: On- and off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed with this compound Check_Activation Verify this compound Activation Protocol Start->Check_Activation Dose_Response Perform Dose-Response and Time-Course Analysis Check_Activation->Dose_Response Rescue_Experiment Conduct Rescue Experiment (add Mevalonate, FPP, or GGPP) Dose_Response->Rescue_Experiment Effect_Reversed Effect Reversed? Rescue_Experiment->Effect_Reversed On_Target_Related Effect is likely related to mevalonate pathway inhibition Effect_Reversed->On_Target_Related Yes Off_Target_Unrelated Consider alternative off-target mechanisms Effect_Reversed->Off_Target_Unrelated No Analyze_Pathways Analyze Downstream Pathways (e.g., Western Blot for p-Akt, p-ERK) On_Target_Related->Analyze_Pathways

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Interpreting Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific dose-response characteristics and mechanism of action for L-647318 is limited. The following guide provides general principles, protocols, and troubleshooting advice for interpreting dose-response curves of receptor antagonists, which can be applied to research involving compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important?

A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or compound and the magnitude of its biological effect (response).[1] This analysis is fundamental in pharmacology for quantifying a compound's potency and efficacy.[1][2]

Q2: What are the key parameters derived from a dose-response curve?

The primary parameters include:

  • EC50/IC50: The concentration of a compound that produces 50% of the maximal response (EC50 for agonists) or inhibits a response by 50% (IC50 for antagonists/inhibitors).[3]

  • Hill Slope: Describes the steepness of the curve, which can indicate the cooperativity of the binding interaction.[1][3] A slope of 1.0 is common for a simple one-to-one interaction.

  • Top and Bottom Plateaus: Represent the maximal and minimal responses of the assay, respectively.[3]

Q3: How do I interpret a rightward shift in the dose-response curve in the presence of my compound?

A parallel, rightward shift in the dose-response curve of an agonist when an antagonist is present is characteristic of competitive antagonism.[4] This indicates that the antagonist is binding to the same receptor site as the agonist and can be overcome by increasing the agonist concentration. The magnitude of this shift is used in Schild analysis to determine the antagonist's affinity.[5]

Troubleshooting Guide

Q1: My dose-response curve is not sigmoidal. What could be the cause?

Atypical curve shapes can arise from several factors:

  • Incomplete Curve: The concentration range tested may be too narrow to capture the full sigmoidal shape. Try extending the concentration range.[3]

  • Biphasic Response: Some compounds exhibit a "U-shaped" or bell-shaped curve, which can indicate complex mechanisms like multiple binding sites or off-target effects at higher concentrations.[6]

  • Compound Insolubility: At high concentrations, the compound may precipitate out of solution, leading to a loss of effect. Check for precipitation in your assay wells.

Q2: I'm seeing high variability between my replicate wells. What should I do?

High variability can obscure the true dose-response relationship. Consider these potential issues:

  • Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially during serial dilutions.[7][8]

  • Inconsistent Cell Seeding: If using a cell-based assay, ensure a homogenous cell suspension and consistent cell numbers across all wells.

  • Edge Effects: In microplates, wells on the outer edges can be prone to evaporation. Avoid using the outermost wells or ensure proper humidification during incubation.

  • Inadequate Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.[9]

Q3: The slope of my Schild plot is not equal to 1. What does this mean?

A Schild plot is used to analyze competitive antagonism. The slope provides insight into the mechanism of action.[5][10]

  • Slope = 1: This is consistent with a simple, reversible, competitive antagonism.[4][11]

  • Slope > 1: May suggest positive cooperativity in antagonist binding or issues such as antagonist depletion (binding to plastic or other components).[11]

  • Slope < 1: Could indicate negative cooperativity, agonist removal by a saturable uptake process, or that the agonist is acting at more than one receptor.[11]

If the slope deviates significantly from unity, the antagonism may not be simple and competitive, and the pA2 value may not accurately reflect the antagonist's equilibrium dissociation constant (KB).[5][11]

Data Presentation

When presenting dose-response data for an antagonist like this compound, a tabular format is effective for summarizing key quantitative parameters from multiple experiments.

Table 1: Hypothetical Dose-Response Data for Compound this compound in a Competitive Binding Assay

AgonistAntagonist (this compound) Conc. (nM)Agonist EC50 (nM)Dose Ratio (r)log(r-1)
Agonist X0 (Control)5.2--
Agonist X1015.63.00.30
Agonist X3041.68.00.85
Agonist X100114.422.01.32
Schild Plot Analysis pA2 Schild Slope 95% CI of Slope
8.50.980.91 - 1.05

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Schild Analysis for a Competitive Antagonist

This protocol outlines the steps to determine the affinity (pA2 value) of a competitive antagonist.

  • Agonist Dose-Response (Control):

    • Prepare a series of dilutions of a known agonist for the receptor of interest.

    • Add the agonist dilutions to your assay system (e.g., cells expressing the receptor, isolated tissue).

    • Measure the biological response at each concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the control EC50 value.

  • Agonist Dose-Response with Antagonist:

    • Select at least three different fixed concentrations of the antagonist (e.g., this compound).

    • Pre-incubate the assay system with each fixed concentration of the antagonist for a sufficient time to reach equilibrium.

    • In the continued presence of the antagonist, repeat the agonist dose-response curve as described in step 1.

    • Generate a separate dose-response curve for each antagonist concentration and determine the new EC50 value for the agonist in the presence of the antagonist.

  • Data Analysis:

    • Calculate Dose Ratios (r): For each antagonist concentration, divide the agonist EC50 obtained in the presence of the antagonist by the control agonist EC50.[10]

    • Construct the Schild Plot: Plot the logarithm of the antagonist concentration on the x-axis against log(r-1) on the y-axis.[10]

    • Determine pA2 and Slope: Perform a linear regression on the Schild plot. The x-intercept is the pA2 value, which represents the negative logarithm of the antagonist's dissociation constant (KB). The slope of the line should not be significantly different from 1.0 for competitive antagonism.[5][11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Agonist and Antagonist Dilutions C Pre-incubate with Antagonist (this compound) A->C B Prepare Assay System (e.g., Cell Culture) B->C D Add Agonist Concentration Series C->D E Incubate and Measure Response D->E F Generate Dose-Response Curves E->F G Calculate EC50 and Dose Ratios F->G H Construct Schild Plot and Determine pA2 G->H

Caption: Experimental workflow for Schild analysis of a competitive antagonist.

Signaling_Pathway cluster_receptor Cell Membrane Receptor Receptor Response Biological Response Receptor->Response Signal Transduction Agonist Agonist Agonist->Receptor Binds & Activates Antagonist Antagonist (this compound) Antagonist->Receptor Binds & Blocks

Caption: Signaling pathway illustrating competitive antagonism at a receptor site.

Troubleshooting_Tree Start Atypical Dose-Response Curve? Incomplete Incomplete Curve (No Plateaus) Start->Incomplete Yes Biphasic Biphasic/Bell-Shaped Start->Biphasic Yes HighScatter High Scatter/ Poor Fit Start->HighScatter Yes Sol_Incomplete Action: Extend Concentration Range Incomplete->Sol_Incomplete Sol_Biphasic Action: Investigate Complex Mechanisms (e.g., off-target effects) Biphasic->Sol_Biphasic Sol_HighScatter Action: Check for - Pipetting Errors - Cell Plating Uniformity - Compound Solubility HighScatter->Sol_HighScatter

Caption: Decision tree for troubleshooting common dose-response curve issues.

References

Avoiding experimental artifacts with L-647318 in platelet studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Platelet Aggregation Studies

Welcome to the technical support center for platelet aggregation studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common experimental artifacts and ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of pre-analytical variability in platelet aggregation studies?

A1: Pre-analytical variability is a significant source of artifacts in platelet aggregation studies. Key factors include:

  • Sample Collection: Improper venipuncture technique can cause hemolysis or tissue factor activation, leading to premature platelet activation. Using a 20G or larger needle and a clean venipuncture is crucial. Blood should be drawn into sodium citrate (B86180) tubes (0.106 mol/L) in a 9:1 blood-to-anticoagulant ratio.[1] The tube should be gently inverted 3-5 times to ensure proper mixing.[1]

  • Sample Handling: Platelets are sensitive to temperature and mechanical stress. Samples should be maintained at room temperature, as cooling can cause platelet activation.[2] Vigorous mixing or agitation should be avoided.

  • Time from Collection to Assay: Assays should ideally be performed within 2 to 4 hours of blood collection.[2] Prolonged storage can lead to a decline in platelet function.

  • Donor Variability: Factors such as diet, medication, caffeine (B1668208) intake, and underlying health conditions can significantly impact platelet function. It is important to screen donors and have them fast for at least 8 hours before blood collection.[1]

Q2: My baseline platelet aggregation is high before adding any agonist. What could be the cause?

A2: High baseline aggregation suggests premature platelet activation. The following could be contributing factors:

  • Difficult Blood Draw: Traumatic venipuncture can introduce tissue factor, a potent platelet activator.

  • Inadequate Anticoagulation: Incorrect blood-to-anticoagulant ratio or improper mixing can lead to micro-clot formation.

  • Mechanical Stress: Excessive agitation of the blood sample during transport or processing can activate platelets.

  • Contamination: Contamination of reagents or labware with platelet agonists (e.g., ADP from hemolyzed red blood cells) can cause spontaneous aggregation.

To troubleshoot, review your blood collection and handling procedures. Ensure all reagents are fresh and labware is scrupulously clean.

Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?

A3: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:

  • Standardize Protocols: Use a detailed, standardized protocol for every step, from sample collection to data analysis.[1][3][4]

  • Control for Donor Variability: If possible, use blood from the same healthy, medication-free donors for a series of experiments.

  • Agonist Preparation: Prepare fresh agonist solutions for each experiment, as their potency can degrade over time.

  • Instrument Calibration: Regularly calibrate your aggregometer according to the manufacturer's instructions.

  • Consistent Platelet Count: Adjust the platelet-rich plasma (PRP) to a standardized platelet count for all experiments to ensure comparable results.

Q4: What are the key differences between Light Transmission Aggregometry (LTA) and Whole Blood Aggregometry?

A4: LTA and whole blood aggregometry are two common methods for assessing platelet function, each with its own advantages and disadvantages.

FeatureLight Transmission Aggregometry (LTA)Whole Blood Aggregometry (Impedance)
Principle Measures the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate.[1]Measures the change in electrical impedance between two electrodes as platelets aggregate on them.
Sample Platelet-Rich Plasma (PRP)Whole Blood
Advantages Considered the "gold standard" for diagnosing platelet function disorders.[1] Provides detailed information on aggregation kinetics.More physiological as it includes red and white blood cells. Requires smaller blood volume and no centrifugation step.
Disadvantages Requires larger blood volume and extensive sample processing (centrifugation to prepare PRP).[5] The artificial nature of PRP may not fully reflect in vivo conditions.Can be influenced by hematocrit and other blood cell components. Less sensitive for some platelet disorders.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low response to ADP agonist Donor is on P2Y12 inhibitor medication (e.g., clopidogrel). Screen donors for antiplatelet medications.
ADP solution has degraded. Prepare fresh ADP solution for each experiment.
P2Y12 receptor defect in the donor. [6]Test with other agonists to confirm a specific ADP pathway defect.
No secondary wave of aggregation with epinephrine Donor has taken aspirin (B1665792) or other NSAIDs. [5]Screen donors for aspirin/NSAID use. These drugs inhibit cyclooxygenase-1 (COX-1), which is required for the secondary aggregation wave.[7]
Platelet secretion defect. Perform lumi-aggregometry to measure ATP release from dense granules.
Variable lag phase with collagen Collagen solution not properly warmed or mixed. Ensure collagen is brought to room temperature and gently mixed before use.
Variability in collagen receptor (GPVI) expression. Use a consistent source of collagen and standardize the final concentration.
Spontaneous platelet aggregation Premature platelet activation during sample handling. Review blood collection and processing techniques to minimize mechanical stress and contamination.
Presence of platelet autoantibodies. Consider immunological testing if spontaneous aggregation is a recurrent issue with a specific donor.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from a healthy, fasting volunteer into a tube containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[4]

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.[4]

  • PRP Collection: Carefully collect the supernatant (PRP) without disturbing the buffy coat layer.

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature to pellet all cellular components.

  • PPP Collection: Collect the supernatant (PPP).

  • Platelet Count Adjustment: Count the platelets in the PRP and adjust the concentration to a standard value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

Protocol 2: Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the aggregometer and allow it to warm up for at least 30 minutes.

  • Calibration: Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline).

  • Assay:

    • Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.

    • Place the cuvette in the heating block (37°C) and allow it to equilibrate for 5 minutes.

    • Place the cuvette in the assay well and start recording the baseline.

    • Add 50 µL of the agonist (e.g., ADP, collagen, thrombin) to the cuvette.

    • Record the aggregation for at least 5-10 minutes.

  • Data Analysis: The instrument software will generate an aggregation curve. Key parameters to analyze include maximal aggregation (%), slope, and area under the curve.[3]

Signaling Pathways and Workflows

Platelet_Activation_Pathway cluster_agonist Agonists cluster_receptor Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y1_P2Y12 P2Y1/P2Y12 ADP->P2Y1_P2Y12 TXA2 TXA2 TP TP Receptor TXA2->TP Gq Gq PAR1_4->Gq GPVI->Gq P2Y1_P2Y12->Gq Gi Gi P2Y1_P2Y12->Gi TP->Gq PLC Phospholipase C Gq->PLC AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Shape_Change Shape Change Ca_mobilization->Shape_Change Granule_Secretion Granule Secretion Ca_mobilization->Granule_Secretion Aggregation Aggregation (GPIIb/IIIa activation) Ca_mobilization->Aggregation AC_inhibition->Aggregation Granule_Secretion->ADP feedback Granule_Secretion->TXA2 feedback

Caption: Simplified signaling pathways in platelet activation.

LTA_Workflow Start Start: Venipuncture Blood_Collection Whole Blood in Sodium Citrate Tube Start->Blood_Collection Centrifuge_PRP Centrifuge at 200 x g for 15 min Blood_Collection->Centrifuge_PRP Centrifuge_PPP Centrifuge remaining blood at 2000 x g for 20 min Blood_Collection->Centrifuge_PPP PRP_Harvest Harvest Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Harvest Adjust_Count Adjust PRP Platelet Count using PPP PRP_Harvest->Adjust_Count Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP_Harvest->Calibrate PPP_Harvest Harvest Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Harvest PPP_Harvest->Adjust_Count PPP_Harvest->Calibrate Equilibrate Equilibrate Adjusted PRP at 37°C for 5 min Adjust_Count->Equilibrate Run_Assay Add Agonist and Record Aggregation Equilibrate->Run_Assay Calibrate->Run_Assay Analyze Analyze Data (Max Aggregation, Slope) Run_Assay->Analyze

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).

Troubleshooting_Logic Start Inconsistent or Unexpected Results Pre_Analytical Review Pre-Analytical Variables (Collection, Handling, Time) Start->Pre_Analytical Analytical Check Analytical Variables (Reagents, Calibration, Protocol) Pre_Analytical->Analytical If problem persists Resolution Problem Resolved Pre_Analytical->Resolution Identify cause Donor Investigate Donor-Specific Factors (Medication, Diet, Genetics) Analytical->Donor If problem persists Analytical->Resolution Identify cause Donor->Resolution Identify cause

Caption: Logical troubleshooting workflow for platelet aggregation assays.

References

L-647318 quality control and purity assessment for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the research compound L-647318.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which plays a crucial role in cellular proliferation and survival. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of "Kinase A," a key upstream regulator in this pathway. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in susceptible cell lines.

2. What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, it can be stored at 4°C for a few weeks. When preparing stock solutions, it is recommended to use anhydrous solvents such as DMSO or ethanol (B145695). Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Under normal storage conditions, the product is stable.

3. What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 10 mg/mL and in ethanol at ≥ 5 mg/mL. For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the culture medium is not toxic to the cells (typically <0.5% for DMSO).

4. How can I confirm the identity and purity of my this compound sample?

A combination of analytical techniques is recommended for comprehensive identity and purity assessment. These include High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or no biological activity - Compound degradation due to improper storage. - Low purity of the compound. - Incorrect solvent or concentration used.- Verify storage conditions and use a fresh aliquot. - Perform purity analysis using HPLC. - Confirm solubility and prepare fresh solutions.
Precipitation of the compound in cell culture media - The concentration of this compound exceeds its solubility limit in the aqueous media. - The final concentration of the organic solvent is too high.- Decrease the final concentration of this compound. - Prepare an intermediate dilution in a serum-containing medium before adding to the final culture. - Ensure the final solvent concentration is within the tolerated range for your cell line.
Inconsistent results between experiments - Variability in compound purity between batches. - Degradation of stock solutions. - Inconsistent experimental setup.- Qualify each new batch of this compound with purity and identity tests. - Prepare fresh stock solutions regularly and avoid multiple freeze-thaw cycles. - Standardize all experimental parameters, including cell density, incubation times, and compound concentrations.
Broad or multiple peaks in HPLC chromatogram - Compound degradation. - Presence of impurities. - Inappropriate HPLC method (column, mobile phase, gradient).- Prepare a fresh sample and re-analyze. - If impurities are suspected, consider purification or obtaining a higher purity batch. - Optimize the HPLC method by screening different columns and mobile phase compositions.[2]
Mass spectrometry signal is weak or absent - Poor ionization of the compound. - Incorrect mass spectrometer settings. - Sample concentration is too low.- Try different ionization sources (e.g., ESI, APCI).[3] - Optimize instrument parameters such as cone voltage and capillary temperature. - Increase the concentration of the sample injected.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.[4][5][6]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample: this compound dissolved in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

Method:

Parameter Setting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

This protocol describes a general method for confirming the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7][8][9]

Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • HPLC conditions as described above

  • Sample: this compound at a concentration of 100 µg/mL in a suitable solvent.

Method:

  • Infuse the sample directly into the mass spectrometer or inject it onto the LC system.

  • Acquire data in positive and/or negative ion mode over a mass range appropriate for the expected molecular weight of this compound.

Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the most abundant ion with the calculated theoretical molecular weight of this compound. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the expected mass.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for confirming the chemical structure of this compound using ¹H NMR.[10][11][12][13][14]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample: 5-10 mg of this compound

Method:

  • Dissolve the this compound sample in the deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Data Analysis: The resulting spectrum should be compared to a reference spectrum of this compound or analyzed to ensure the chemical shifts, integration, and coupling patterns are consistent with the known chemical structure.

Visualizations

Quality_Control_Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Review & Release cluster_3 Product Status Sample Sample HPLC HPLC Sample->HPLC Purity MS MS Sample->MS Identity NMR NMR Sample->NMR Structure Data_Analysis Data Analysis HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Pass_Fail Pass/Fail Decision Data_Analysis->Pass_Fail Released Released Pass_Fail->Released Pass Rejected Rejected Pass_Fail->Rejected Fail

Caption: Workflow for this compound Quality Control.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation promotes L647318 This compound L647318->Kinase_A inhibits

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Troubleshooting L-647318 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with L-647318, a potent leukotriene B4 (LTB4) receptor antagonist. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to help you achieve more consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a chemical compound with the CAS number 87770-13-6.[1] It functions as a leukotriene B4 (LTB4) receptor antagonist. LTB4 is a powerful lipid mediator involved in inflammatory responses.[2][3] this compound exerts its effects by blocking the binding of LTB4 to its receptors, primarily the high-affinity BLT1 and low-affinity BLT2 receptors, thereby inhibiting downstream signaling pathways that mediate inflammation.[4]

Q2: What are the common causes of variability in experiments with this compound?

A2: Variability in experimental results with this compound can arise from several factors, including:

  • Compound Handling: Inconsistent preparation of stock solutions and dilutions.

  • Solubility Issues: Poor solubility of this compound in aqueous buffers can lead to precipitation and inaccurate concentrations.

  • Compound Stability: Degradation of this compound over time, or due to improper storage, pH, or temperature.

  • Assay Conditions: Variations in cell density, incubation times, and reagent concentrations.

  • Cellular Factors: Differences in receptor expression levels between cell passages or batches.

  • Ligand-Specific Effects: Potential for intrinsic agonist activity, a phenomenon observed with some leukotriene receptor antagonists.

Q3: How should I prepare and store this compound stock solutions?

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve 4.23 mg of this compound (Molecular Weight: 422.60 g/mol ) in 1 mL of DMSO. Ensure complete dissolution by vortexing.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When stored properly, stock solutions in DMSO are generally stable for several months.

  • Working Dilutions: Prepare fresh working dilutions in your aqueous assay buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no inhibitory effect of this compound Compound Precipitation: this compound may have precipitated out of the aqueous assay buffer.1. Visually inspect your working solutions for any precipitate. 2. Prepare fresh dilutions from your stock solution immediately before each experiment. 3. Consider using a carrier protein like bovine serum albumin (BSA) in your assay buffer to improve solubility. 4. Decrease the final concentration of this compound in your assay.
Compound Degradation: The compound may have degraded due to improper storage or handling.1. Prepare a fresh stock solution from a new vial of this compound. 2. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots. 3. Protect the compound from light, especially when in solution.
Low Receptor Expression: The target cells may have low or variable expression of BLT1/BLT2 receptors.1. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. 2. Use cells with a consistent and low passage number. 3. Consider using a cell line engineered to overexpress the target receptor.
High background signal or unexpected agonist activity Intrinsic Agonist Activity: Some leukotriene receptor antagonists have been reported to exhibit partial agonist activity in certain cell types or assay systems.1. Perform a dose-response curve of this compound alone (without LTB4) to check for any agonist effects. 2. Test the effect of this compound in a different cell line or with a different downstream readout.
Solvent Effects: The concentration of DMSO in the final assay volume may be too high.1. Ensure the final DMSO concentration is below 0.1%. 2. Include a vehicle control (assay buffer with the same concentration of DMSO as your this compound-treated samples) in every experiment.
High variability between replicate wells Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes.1. Calibrate your pipettes regularly. 2. Use reverse pipetting for viscous solutions like DMSO stocks. 3. Ensure proper mixing of all solutions.
Uneven Cell Seeding: Inconsistent cell numbers across wells.1. Ensure your cells are in a single-cell suspension before seeding. 2. Mix the cell suspension gently but thoroughly between plating wells.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of this compound to inhibit the migration of neutrophils towards the chemoattractant LTB4.

Materials:

  • Human neutrophils isolated from fresh peripheral blood

  • This compound

  • Leukotriene B4 (LTB4)

  • DMSO

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber with a 3-5 µm pore size polycarbonate membrane

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Cell Preparation: Isolate human neutrophils from healthy donors using a standard method like dextran (B179266) sedimentation followed by Ficoll-Paque gradient separation. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a solution of LTB4 (e.g., 10 nM) in assay buffer.

  • Assay Setup:

    • Add the LTB4 solution to the lower wells of the Boyden chamber.

    • In separate tubes, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

    • Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Cell Staining and Counting:

    • After incubation, remove the membrane.

    • Wipe the cells from the top of the membrane.

    • Fix and stain the cells that have migrated to the bottom of the membrane.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Calcium Mobilization Assay

This assay measures the ability of this compound to block LTB4-induced increases in intracellular calcium concentration.

Materials:

  • A cell line expressing BLT1 or BLT2 receptors (e.g., HEK293-BLT1)

  • This compound

  • Leukotriene B4 (LTB4)

  • DMSO

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Pluronic F-127

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and an equal concentration of Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, leave a small volume of assay buffer in each well.

  • Compound Addition: Add different concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of LTB4 (at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 1-2 minutes).

  • Data Analysis: Determine the peak fluorescence response for each well after the addition of LTB4. Calculate the percentage of inhibition of the calcium response for each concentration of this compound compared to the vehicle control.

Signaling Pathways and Workflows

The following diagrams illustrate the LTB4 signaling pathway and a general experimental workflow for testing this compound.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 Binds BLT2 BLT2 Receptor LTB4->BLT2 Binds L647318 This compound L647318->BLT1 Blocks L647318->BLT2 Blocks G_protein Gαi / Gαq BLT1->G_protein Activates BLT2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Activation Ca_release->ERK Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->ERK Inflammation Inflammatory Gene Expression ERK->Inflammation

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock (in DMSO) pre_incubate Pre-incubate Cells with This compound or Vehicle prep_compound->pre_incubate prep_cells Culture and Prepare Target Cells prep_cells->pre_incubate prep_reagents Prepare Assay Buffers and Reagents prep_reagents->pre_incubate stimulate Stimulate with LTB4 pre_incubate->stimulate incubate Incubate for Assay Duration stimulate->incubate measure Measure Endpoint (e.g., Migration, Ca²⁺ Flux) incubate->measure collect_data Collect Raw Data measure->collect_data normalize Normalize to Controls collect_data->normalize calculate Calculate IC₅₀ / % Inhibition normalize->calculate interpret Interpret Results calculate->interpret

Caption: General experimental workflow for testing this compound.

References

Improving the reproducibility of L-647318-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of assays involving L-647318, a cysteinyl leukotriene receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an active compound that functions as a cysteinyl leukotriene receptor 1 (CysLT1R) antagonist.[1] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are inflammatory mediators that, upon binding to CysLT1R, trigger a signaling cascade leading to effects like bronchoconstriction and increased vascular permeability.[2] this compound competitively blocks the binding of these leukotrienes to CysLT1R, thereby inhibiting the downstream signaling pathways.[2]

Q2: What are the common in vitro assays used to characterize this compound?

Common assays for characterizing CysLT1R antagonists like this compound include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the CysLT1 receptor.

  • Calcium Mobilization Assays: To measure the functional inhibition of Gq-protein coupled CysLT1R signaling, which results in intracellular calcium release.[3]

  • Inositol Monophosphate (IP1) Accumulation Assays: As an alternative functional assay to measure the inhibition of the Gq pathway.[1]

Q3: How should this compound be stored and handled?

This compound should be stored under the conditions recommended in its Certificate of Analysis.[4] Generally, it is shipped at room temperature in the continental US, but storage conditions may vary elsewhere.[4] For long-term storage, it is advisable to store it as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh solutions in a suitable solvent like DMSO.

Troubleshooting Guide

Problem 1: High variability in IC50 values between experiments.

Potential Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression.
Inconsistent Agonist Concentration Use a consistent concentration of the agonist (e.g., LTD4) at or near its EC80 value for all inhibition assays. This ensures a robust and reproducible signal window.
Reagent Instability Prepare fresh dilutions of this compound and the agonist from stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Assay Plate Edge Effects Avoid using the outer wells of assay plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS.

Problem 2: Low signal-to-background ratio in the functional assay.

Potential Cause Recommended Solution
Low Receptor Expression Verify the expression level of CysLT1R in your cell line using qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line.
Suboptimal Agonist Concentration Perform an agonist dose-response curve to determine the EC50 and EC80 values. Use the EC80 concentration for antagonist assays to ensure a strong signal.
Cell Health Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. Perform a cell viability test (e.g., Trypan Blue exclusion) before seeding.
Incorrect Assay Buffer Ensure the assay buffer composition is appropriate for the assay and does not interfere with the signal (e.g., presence of calcium chelators in a calcium mobilization assay).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the CysLT1R signaling pathway and a general experimental workflow for characterizing this compound.

CysLT1R Signaling Pathway cluster_membrane Cell Membrane CysLT1R CysLT1R Gq Gq CysLT1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves LTD4 LTD4 LTD4->CysLT1R Binds L647318 This compound L647318->CysLT1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Triggers Release Ca_Response Cellular Response (e.g., Contraction) Ca_ER->Ca_Response

Caption: CysLT1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow start Start cell_culture Cell Culture (CysLT1R-expressing cells) start->cell_culture plate_cells Plate Cells in Assay Plate cell_culture->plate_cells prepare_compounds Prepare Compound Dilutions (this compound and LTD4) plate_cells->prepare_compounds pre_incubation Pre-incubate Cells with this compound prepare_compounds->pre_incubation agonist_addition Add Agonist (LTD4) pre_incubation->agonist_addition read_plate Read Plate (e.g., Fluorescence for Ca2+) agonist_addition->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end

Caption: General workflow for an this compound in vitro functional assay.

Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the CysLT1 receptor.

  • Materials:

    • HEK293 cells stably expressing human CysLT1R.

    • Membrane preparation buffer (e.g., Tris-HCl, MgCl2).

    • Radioligand (e.g., [3H]LTD4).

    • Non-specific binding control (e.g., high concentration of unlabeled LTD4).

    • This compound serial dilutions.

    • Scintillation cocktail and vials.

  • Method:

    • Prepare cell membranes from CysLT1R-expressing cells.

    • In a 96-well plate, add cell membranes, [3H]LTD4 (at a concentration near its Kd), and varying concentrations of this compound.

    • For non-specific binding wells, add a high concentration of unlabeled LTD4.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

    • Measure the radioactivity of the filter mats using a scintillation counter.

    • Calculate specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay

  • Objective: To functionally assess the inhibitory effect of this compound on CysLT1R activation.

  • Materials:

    • HEK293 cells stably expressing human CysLT1R.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with calcium and magnesium).

    • This compound serial dilutions.

    • LTD4 agonist solution (at EC80 concentration).

  • Method:

    • Seed CysLT1R-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound for 20-30 minutes at room temperature.[3]

    • Measure baseline fluorescence using a plate reader (e.g., FLIPR, FlexStation).

    • Add the LTD4 agonist solution to all wells simultaneously.

    • Immediately measure the change in fluorescence over time.

    • Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

Quantitative Data Summary

Table 1: Hypothetical Binding Affinity of this compound at CysLT1R

Parameter Value
Radioligand[3H]LTD4
IC5015.2 nM
Ki8.9 nM

Table 2: Hypothetical Functional Potency of this compound

Assay Type Agonist (EC80) IC50
Calcium MobilizationLTD4 (5 nM)25.6 nM
IP1 AccumulationLTD4 (10 nM)31.4 nM

References

L-647318 storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-647318, a prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) antagonist. The following guides and frequently asked questions (FAQs) address common issues related to storage, handling, and experimental use to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: While specific stability data for this compound is not extensively published, general recommendations for prostaglandin receptor antagonists, a class to which this compound belongs, suggest long-term storage of the solid compound at -20°C. For analogous compounds such as the EP2 receptor antagonist PF-04418948, the powdered form is stable for at least four years when stored at -20°C.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO). For similar EP2 antagonists, solubility in DMSO is high.[2][3] Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -80°C. Stock solutions of other EP2 receptor antagonists are stable for up to 2 years at -80°C.[4] For shorter-term storage of one month, -20°C is also an option.[4]

Q3: Can I store this compound in an aqueous solution?

A3: It is generally not recommended to store this compound or other prostaglandin receptor antagonists in aqueous solutions for extended periods. These molecules can be less stable in aqueous buffers. Prepare fresh dilutions in your aqueous experimental buffer from the frozen organic stock solution immediately before use.

Q4: What precautions should I take to prevent degradation of this compound during experiments?

A4: To prevent degradation, minimize the exposure of this compound to light and high temperatures. When preparing for an experiment, thaw the stock solution aliquot on ice and dilute it into your pre-chilled assay buffer. Use the diluted solution promptly.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent or lower-than-expected antagonist activity Degradation of this compound: The compound may have degraded due to improper storage or handling.1. Prepare a fresh stock solution from the powdered compound.2. Ensure aliquots are single-use to avoid freeze-thaw cycles.3. Confirm that the storage temperature has been consistently maintained.
Precipitation of the compound: The compound may have precipitated out of the aqueous buffer, especially at higher concentrations.1. Visually inspect the solution for any precipitate.2. Consider a brief sonication of the aqueous solution to aid dissolution.3. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and does not affect cell viability or the assay itself.
High background signal in the assay Compound interference: this compound itself might be interfering with the assay's detection method.1. Run a control with only the compound and assay buffer to check for autofluorescence or other interferences.2. If interference is observed, you may need to adjust your detection method or use a different assay format.
Variability between experiments Inconsistent compound concentration: This can result from pipetting errors or incomplete dissolution.1. Ensure your pipettes are calibrated.2. Vortex the stock solution and the diluted solutions thoroughly before use.3. Prepare fresh dilutions for each experiment.

Data on Storage Conditions of EP2 Receptor Antagonists

Since detailed public stability data for this compound is limited, the following table summarizes the storage conditions and stability for other well-characterized EP2 receptor antagonists to provide a general guideline.

CompoundFormStorage TemperatureStability
PF-04418948 Powder-20°C≥ 4 years[1]
In Solvent (DMSO)-80°C2 years[4]
In Solvent (DMSO)-20°C1 year[4]
TG6-10-1 In Solvent-20°CUp to 3 months

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing the Compound: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Aseptically weigh out the desired amount of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.

Protocol for Preparing Working Dilutions for Cell-Based Assays
  • Thawing: Retrieve a single aliquot of the this compound stock solution from the -80°C freezer and thaw it on ice.

  • Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous assay buffer (e.g., cell culture medium, PBS) to achieve the final working concentrations. Ensure that the final concentration of DMSO in the assay is kept constant across all conditions and is at a level that does not affect the cells (typically ≤0.5%).

  • Immediate Use: Use the freshly prepared working dilutions immediately in your experiment to minimize the risk of degradation or precipitation in the aqueous buffer.

Visualizations

EP2_Signaling_Pathway EP2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP2 EP2 Receptor PGE2->EP2 Activates L647318 This compound L647318->EP2 Inhibits Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, etc.) CREB->Gene Regulates

Caption: The signaling pathway of the EP2 receptor upon activation by PGE2 and its inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Experiment shows inconsistent or no antagonist effect CheckStorage Verify Storage Conditions (-20°C for powder, -80°C for stock) Start->CheckStorage CheckHandling Review Handling Procedures (single-use aliquots, minimal light/heat) CheckStorage->CheckHandling Storage OK PrepareFresh Prepare Fresh Stock Solution from Powder CheckStorage->PrepareFresh Improper Storage CheckSolubility Inspect for Precipitation in Aqueous Buffer CheckHandling->CheckSolubility Handling OK UseFreshDilutions Use Freshly Prepared Working Dilutions CheckHandling->UseFreshDilutions Improper Handling OptimizeAssay Optimize Assay Conditions (e.g., DMSO concentration) CheckSolubility->OptimizeAssay Precipitate Observed Rerun Re-run Experiment CheckSolubility->Rerun No Precipitate PrepareFresh->Rerun UseFreshDilutions->Rerun OptimizeAssay->Rerun

Caption: A logical workflow for troubleshooting common issues encountered during experiments with this compound.

References

Mitigating non-specific binding of L-647318 in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving the leukotriene B4 (LTB4) receptor antagonist, L-647318. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound in various experimental settings. The primary focus is on mitigating non-specific binding to ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological target?

A1: this compound is a selective antagonist for the high-affinity leukotriene B4 receptor 1 (BLT1). BLT1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating inflammatory responses.[1][2] Leukotriene B4, the natural ligand for BLT1, is a potent chemoattractant for leukocytes, particularly neutrophils.[1] By blocking the LTB4/BLT1 signaling axis, this compound can be used to study and potentially modulate inflammatory processes.

Q2: In what types of assays is this compound typically used?

A2: this compound is primarily used in in vitro and in vivo assays to investigate the role of the LTB4/BLT1 pathway. Common assays include:

  • Radioligand Binding Assays: To determine the affinity and specificity of this compound for the BLT1 receptor, often using membranes from cells expressing the receptor (e.g., neutrophils, HL-60 cells, or recombinant cell lines) and a radiolabeled ligand like [³H]LTB4.

  • Functional Assays: These measure the downstream consequences of BLT1 activation and its inhibition by this compound. Examples include calcium mobilization assays, chemotaxis assays, and measurement of inflammatory mediator release (e.g., cytokines).

  • In vivo Models of Inflammation: To assess the efficacy of this compound in animal models of inflammatory diseases such as arthritis or asthma.

Q3: What is non-specific binding and why is it a concern with this compound?

A3: Non-specific binding refers to the interaction of this compound with components in the assay system other than its intended target, BLT1. This can include binding to plasticware, filters, or other proteins. High non-specific binding can obscure the true specific binding signal, leading to inaccurate determination of binding affinity and potency. Like many small molecule antagonists, this compound may have hydrophobic properties that can contribute to non-specific interactions.

Q4: What is an acceptable level of non-specific binding in a radioligand binding assay?

A4: Ideally, non-specific binding should be less than 10-20% of the total binding to ensure a reliable signal window for the specific binding. Assays where specific binding is at least 80% of the total binding are considered robust. If non-specific binding is too high (e.g., >50% of total binding), it becomes difficult to accurately quantify the specific interaction.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in assays involving GPCR antagonists. Below are potential causes and recommended solutions tailored for experiments with this compound.

Issue Potential Cause Recommended Solution
High background in all wells/tubes 1. Inadequate Blocking: Assay surfaces (plates, tubes, filters) have unoccupied sites that bind this compound or the radioligand.Optimize Blocking Agent: Test different blocking agents such as Bovine Serum Albumin (BSA) (0.1% to 2%), non-fat dry milk, or casein.[2][3] For GPCR assays, BSA is a common choice. • Increase Blocking Time/Temperature: Ensure sufficient incubation time (e.g., 1-2 hours at room temperature) for the blocking agent to coat all surfaces.
2. Suboptimal Assay Buffer: The pH or ionic strength of the buffer may promote hydrophobic or electrostatic interactions.Adjust pH: Modifying the buffer pH can alter the charge of this compound and interacting surfaces, potentially reducing non-specific binding. • Increase Salt Concentration: Adding NaCl (e.g., 100-150 mM) can help to disrupt non-specific electrostatic interactions.
3. Radioligand Issues ([³H]LTB4): The radioligand may be degraded or aggregated, leading to increased non-specific binding.Check Radioligand Quality: Use fresh or properly stored radioligand. Aliquot upon arrival to avoid multiple freeze-thaw cycles. • Filter Radioligand: If aggregation is suspected, centrifuge or filter the radioligand stock solution before use.
Non-specific binding increases with this compound concentration 1. Compound Aggregation: At higher concentrations, hydrophobic compounds like this compound may form aggregates that bind non-specifically.Include a Surfactant: Add a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01% - 0.1%) to the assay buffer to help maintain compound solubility and reduce aggregation. • Solubility Check: Ensure this compound is fully dissolved in the assay buffer at the highest concentration tested. A solvent like DMSO is often used for initial stock solutions, but the final concentration in the assay should be low (typically <1%) to avoid solvent effects.
2. Binding to Filters/Plates: this compound may have an affinity for the filter material or plasticware used in the assay.Pre-soak Filters: For filtration assays, pre-soak the glass fiber filters (e.g., Whatman GF/B or GF/C) in a buffer containing a blocking agent or a high concentration of a non-specific competitor.[1] • Test Different Plastics: If using plate-based assays, consider plates with low-binding surfaces.
Poor reproducibility of non-specific binding 1. Inconsistent Washing: Insufficient or inconsistent washing steps fail to adequately remove unbound this compound or radioligand.Optimize Wash Steps: Increase the number of washes (e.g., 3-4 times) and/or the volume of ice-cold wash buffer.[1] • Rapid Filtration and Washing: For filtration assays, perform the filtration and subsequent washes quickly to minimize the dissociation of specifically bound ligand while effectively removing non-specifically bound ligand.
2. Temperature Fluctuations: Inconsistent incubation temperatures can affect binding kinetics and equilibrium.Maintain Consistent Temperature: Perform all incubations in a temperature-controlled environment (e.g., water bath or incubator).

Quantitative Data for BLT1 Receptor Antagonists

CompoundReceptorAssay TypeReported Affinity (K_i or IC_50)
CP-105,696 Human BLT1[³H]LTB4 Binding (Neutrophils)IC_50 = 8.42 nM
ONO-4057 Human BLT1[³H]LTB4 Binding (Neutrophils)K_i = 3.7 nM
U-75302 Human BLT1LTB4-induced Neutrophil ChemotaxisIC_50 in the micromolar range
Etalocib (LY293111) Human BLT1[³H]LTB4 BindingK_i = 25 nM

Note: IC_50 values can be influenced by assay conditions, particularly the concentration of the competing radioligand. The K_i (inhibition constant) is an absolute value derived from the IC_50.[4]

Experimental Protocols & Visualizations

BLT1 Signaling Pathway

Leukotriene B4 (LTB4) binding to its receptor, BLT1, activates intracellular signaling cascades through associated G proteins (primarily G_i and G_q). This leads to downstream effects such as calcium mobilization, activation of the ERK/MAPK pathway, and ultimately, cellular responses like chemotaxis and degranulation. This compound acts by blocking the initial binding of LTB4 to the receptor.

BLT1_Signaling_Pathway cluster_membrane Cell Membrane BLT1 BLT1 Receptor G_protein Gα(i/q)βγ BLT1->G_protein activates PLC PLC G_protein->PLC activates ERK_MAPK ERK/MAPK Pathway G_protein->ERK_MAPK Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization LTB4 LTB4 (Ligand) LTB4->BLT1 binds L647318 This compound (Antagonist) L647318->BLT1 blocks Cell_Response Cellular Responses (Chemotaxis, Degranulation) Ca_mobilization->Cell_Response ERK_MAPK->Cell_Response

Caption: LTB4/BLT1 signaling pathway and point of inhibition by this compound.

Protocol: Radioligand Competition Binding Assay

This protocol provides a general framework for a radioligand competition binding assay to determine the affinity of this compound for the BLT1 receptor. It is based on established methods for other BLT1 antagonists.

1. Reagents and Materials:

  • Cell Membranes: Membranes prepared from human neutrophils or a cell line overexpressing human BLT1 (e.g., HEK293-BLT1).

  • Radioligand: [³H]Leukotriene B4 ([³H]LTB4).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Non-specific Binding Control: A high concentration of unlabeled LTB4 (e.g., 1-10 µM).

  • Blocking Agent: Bovine Serum Albumin (BSA).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Cocktail and Counter.

2. Experimental Workflow:

Binding_Assay_Workflow prep 1. Prepare Reagents - Dilute this compound & LTB4 - Prepare membranes in binding buffer incubate 2. Set up Assay Tubes - Total Binding: Membranes + [³H]LTB4 - Non-Specific: Membranes + [³H]LTB4 + Unlabeled LTB4 - Competition: Membranes + [³H]LTB4 + this compound prep->incubate reaction 3. Incubate (e.g., 60 min at 25°C) incubate->reaction filtration 4. Terminate & Filter - Rapidly filter through glass fiber filters - Wash 3x with ice-cold wash buffer reaction->filtration counting 5. Scintillation Counting - Add filters to vials with cocktail - Count radioactivity (CPM) filtration->counting analysis 6. Data Analysis - Calculate Specific Binding - Plot competition curve - Determine IC₅₀ and Kᵢ counting->analysis

Caption: Workflow for a radioligand competition binding assay.

3. Detailed Procedure:

  • Preparation: Add 0.1% BSA to the Binding Buffer. Prepare serial dilutions of this compound. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: 50 µL [³H]LTB4 (at a concentration near its K_d, e.g., 0.5-1 nM), 50 µL of binding buffer, and 100 µL of cell membrane suspension.

    • Non-Specific Binding (NSB): 50 µL [³H]LTB4, 50 µL of unlabeled LTB4 (final concentration 1-10 µM), and 100 µL of cell membrane suspension.

    • Competition: 50 µL [³H]LTB4, 50 µL of this compound at various concentrations, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the reactions for a predetermined time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters that have been pre-soaked in wash buffer.

  • Washing: Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.[1]

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC_50 value.

    • Convert the IC_50 to a K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[4]

Troubleshooting Logic Diagram

When encountering high non-specific binding, a systematic approach is key. The following diagram outlines a logical troubleshooting workflow.

Troubleshooting_Logic start High Non-Specific Binding (>20% of Total) check_blocking Step 1: Verify Blocking start->check_blocking blocking_ok Blocking OK? check_blocking->blocking_ok check_buffer Step 2: Optimize Buffer blocking_ok->check_buffer Yes solution Problem Resolved blocking_ok->solution No, adjust blocking (agent, time, conc.) buffer_ok Buffer OK? check_buffer->buffer_ok check_compound Step 3: Assess Compound Behavior buffer_ok->check_compound Yes buffer_ok->solution No, adjust buffer (pH, salt) compound_ok Compound OK? check_compound->compound_ok check_wash Step 4: Refine Wash Protocol compound_ok->check_wash Yes compound_ok->solution No, add surfactant or reduce concentration check_wash->solution Adjust wash steps (volume, number)

Caption: A logical workflow for troubleshooting high non-specific binding.

References

Validation & Comparative

Validating L-647318 as a Leukotriene B4 Receptor Antagonist: A Comparative Guide with Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of L-647318 as a Leukotriene B4 (LTB4) receptor antagonist. To ensure robust and reliable results, the experimental design incorporates both positive and negative controls. The performance of this compound is compared with other known LTB4 receptor antagonists, supported by experimental data and detailed protocols.

Leukotriene B4 is a potent lipid mediator involved in inflammatory responses.[1] It exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3][4] Antagonists of these receptors are of significant interest for the development of anti-inflammatory therapeutics.[1][5]

Comparative Efficacy of LTB4 Receptor Antagonists

The following table summarizes the in vitro potency of this compound in comparison to other established LTB4 receptor antagonists. The data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the antagonist required to inhibit 50% of the LTB4-mediated response.

CompoundTarget Receptor(s)Assay TypeIC50 (nM)
This compound BLT1/BLT2[³H]-LTB4 Binding AssayData to be determined
LY293111 BLT1Neutrophil ActivationSpecific data not available in snippets
U75302 BLT1Neutrophil AdhesionSpecific data not available in snippets
CP105696 BLT1Neutrophil AdhesionSpecific data not available in snippets
LY255283 BLT2[³H]-LTB4 Binding AssaypKi of 7.0[6]
LTB4 Antagonist 2 LTB4 Receptors[³H]-LTB4 Binding Assay439[7]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Radioligand Binding Assay

This assay directly measures the ability of a compound to compete with radiolabeled LTB4 for binding to its receptors.

Objective: To determine the binding affinity (Ki) or IC50 of this compound for the BLT1 and BLT2 receptors.

Materials:

  • Human peripheral neutrophils (for BLT1) or cells engineered to express BLT1 or BLT2.

  • [³H]-Leukotriene B4 (Radioligand)

  • This compound and other test compounds

  • Positive Control: Unlabeled Leukotriene B4

  • Negative Control: Vehicle (e.g., DMSO)

  • Binding Buffer (e.g., PBS with 0.1% BSA)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Isolate membranes from neutrophils or receptor-expressing cells.

  • Incubate the membranes with a fixed concentration of [³H]-LTB4 and varying concentrations of the test compound (this compound) or controls.

  • Allow the binding reaction to reach equilibrium.

  • Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of cells towards an LTB4 gradient.

Objective: To evaluate the functional antagonism of this compound on LTB4-induced cell migration.

Materials:

  • Human neutrophils or other LTB4-responsive cells (e.g., eosinophils).

  • This compound and other test compounds.

  • Positive Control: Leukotriene B4 (Chemoattractant)

  • Negative Control: Vehicle (e.g., DMSO)

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.

  • Assay medium (e.g., HBSS with 0.1% BSA)

Protocol:

  • Pre-incubate the cells with different concentrations of this compound or controls.

  • Place LTB4 in the lower chamber of the chemotaxis plate.

  • Add the pre-incubated cells to the upper chamber, separated by the porous membrane.

  • Incubate the plate to allow cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Stain and count the cells that have migrated to the lower surface of the membrane.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the antagonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LTB4 signaling pathway and a typical experimental workflow for validating an LTB4 antagonist.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 High Affinity BLT2 BLT2 Receptor LTB4->BLT2 Low Affinity GP G-protein (Gi) BLT1->GP BLT2->GP PLC Phospholipase C (PLC) GP->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Production) Ca->Response MAPK MAPK Cascade PKC->MAPK MAPK->Response

Caption: LTB4 Signaling Pathway.

LTB4_Antagonist_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo / Ex Vivo Validation Target_ID Target Identification (BLT1/BLT2 Receptors) Binding_Assay Radioligand Binding Assay (Positive Control: LTB4 Negative Control: Vehicle) Target_ID->Binding_Assay Functional_Assay Functional Assays (e.g., Chemotaxis, Calcium Mobilization) (Positive Control: LTB4 Negative Control: Vehicle) Target_ID->Functional_Assay Data_Analysis Data Analysis (IC50/Ki Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity Receptor Selectivity Profiling (BLT1 vs. BLT2) Animal_Model Animal Models of Inflammation (e.g., Peritonitis, Asthma) Selectivity->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity->PK_PD Data_Analysis->Selectivity Efficacy Efficacy Studies Animal_Model->Efficacy PK_PD->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt

Caption: LTB4 Antagonist Validation Workflow.

References

A Comparative Analysis of Thromboxane Receptor Antagonists: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of several prominent thromboxane (B8750289) A2 (TP) receptor antagonists. While the initial focus of this comparison was to include L-647318, a thorough search of publicly available scientific literature and databases did not yield specific quantitative data on its potency or efficacy. Therefore, this guide will focus on a comparative analysis of other well-characterized TP receptor antagonists: Ramatroban, Seratrodast, and Ifetroban, for which experimental data is available.

Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a critical role in hemostasis and thrombosis through its interaction with the TP receptor, a G-protein coupled receptor.[1] Activation of the TP receptor triggers a signaling cascade leading to platelet aggregation and vasoconstriction.[2] Consequently, TP receptor antagonists are a significant area of research for the development of antiplatelet and antithrombotic therapies.[3]

Quantitative Comparison of TP Receptor Antagonists

The following table summarizes the available quantitative data on the efficacy of Ramatroban, Seratrodast, and Ifetroban. It is important to note that direct comparisons of potency values across different studies should be made with caution due to variations in experimental conditions, such as the specific agonist and tissue preparation used.

AntagonistParameterSpeciesValueNotes
Ramatroban IC50 (vs. [3H]SQ29548 binding)-68 nMAlso acts as a CRTh2 antagonist.[4]
Ki-10 nMAgainst the TP agonist U-46619.
Seratrodast --Data not available in a directly comparable formatClinically shown to be effective in improving lung function in asthma patients.[5]
Ifetroban --Data not available in a directly comparable formatHas shown promise in improving cardiac function in patients with Duchenne muscular dystrophy.[2]

No publicly available quantitative data on the binding affinity or in vitro potency of this compound could be identified in the conducted literature search.

Experimental Protocols

The efficacy of TP receptor antagonists is typically evaluated using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments commonly cited in the characterization of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the TP receptor.

  • Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the antagonist.

  • Materials:

    • Cell membranes expressing the TP receptor (e.g., from human platelets or transfected cell lines).

    • Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548).

    • Unlabeled TP receptor antagonist (the compound to be tested).

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled antagonist.

    • Allow the binding to reach equilibrium.

    • Separate the membrane-bound radioactivity from the free radioactivity by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radiolabeled antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of a TP receptor antagonist to inhibit platelet aggregation induced by a TP receptor agonist.

  • Objective: To determine the potency of the antagonist in inhibiting platelet function.

  • Materials:

    • Platelet-rich plasma (PRP) or washed platelets.

    • TP receptor agonist (e.g., U46619, a stable TXA2 analog).

    • The TP receptor antagonist to be tested.

    • An aggregometer.

  • Procedure:

    • Prepare PRP from fresh whole blood.

    • Pre-incubate the PRP with various concentrations of the antagonist or vehicle control.

    • Add the TP receptor agonist to induce platelet aggregation.

    • Monitor the change in light transmission through the PRP suspension over time using an aggregometer. An increase in light transmission corresponds to an increase in platelet aggregation.

  • Data Analysis: The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist-induced platelet aggregation, is determined.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language.

TP_Receptor_Signaling_Pathway TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor TXA2->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Platelet_Aggregation

Caption: Thromboxane A2 (TP) Receptor Signaling Pathway.

Experimental_Workflow_Platelet_Aggregation start Start: Obtain Whole Blood prp_prep Prepare Platelet-Rich Plasma (PRP) start->prp_prep incubation Incubate PRP with TP Receptor Antagonist (or Vehicle) prp_prep->incubation agonist_addition Add TP Receptor Agonist (e.g., U46619) incubation->agonist_addition aggregation_measurement Measure Platelet Aggregation (Aggregometer) agonist_addition->aggregation_measurement data_analysis Data Analysis: Determine IC50 Value aggregation_measurement->data_analysis end End: Assess Antagonist Potency data_analysis->end

Caption: Experimental Workflow for Platelet Aggregation Assay.

Concluding Remarks

While a direct comparison with this compound is not feasible due to the absence of available data, this guide provides a foundation for understanding the comparative efficacy of other significant TP receptor antagonists. Ramatroban, Seratrodast, and Ifetroban have all demonstrated therapeutic potential in different clinical contexts, highlighting the importance of the TP receptor as a drug target. Further research and direct head-to-head comparative studies would be invaluable for elucidating the nuanced differences in the pharmacological profiles of these and other emerging TP receptor antagonists.

References

A Mechanistic Showdown: L-647318 and Aspirin in the Realm of Platelet Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Unraveling the Mechanisms of Action: A Tale of Two Targets

The antiplatelet effects of both L-647318 and aspirin (B1665792) are centered on the arachidonic acid pathway, a critical signaling cascade in platelet activation. However, they exert their influence at different key stages.

Aspirin: The Irreversible COX-1 Antagonist

Aspirin's antiplatelet prowess lies in its ability to irreversibly acetylate a serine residue in the active site of the COX-1 enzyme.[1] This covalent modification permanently deactivates the enzyme for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1] COX-1 is responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for thromboxane (B8750289) A2 (TXA2).[1][2] TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation. By blocking TXA2 synthesis at its source, aspirin effectively dampens a crucial amplification loop in platelet activation.[1][3]

This compound: A Competitive Thromboxane Receptor Antagonist

In contrast to aspirin's enzymatic inhibition, this compound acts as a competitive antagonist at the thromboxane A2/prostaglandin H2 (TP) receptor. This means that this compound directly competes with TXA2 and its precursor PGH2 for binding to the TP receptor on the platelet surface. By occupying the receptor without initiating a downstream signal, this compound effectively blocks the pro-aggregatory and vasoconstrictive effects of these molecules. Thromboxane receptor antagonists represent a more targeted approach, as they do not interfere with the production of other prostaglandins, some of which may have beneficial effects.

A Visual Comparison of Signaling Pathways

To better illustrate the distinct mechanisms of this compound and aspirin, the following diagram outlines the arachidonic acid signaling pathway in platelets and highlights their respective points of inhibition.

AA Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXS->TXA2 TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor Platelet_Activation Platelet Activation & Aggregation TP_Receptor->Platelet_Activation Aspirin Aspirin Aspirin->COX1 L647318 This compound L647318->TP_Receptor

Caption: Arachidonic acid pathway and points of inhibition.

Quantitative Data on Platelet Inhibition

While a head-to-head comparison of this compound and aspirin is unavailable, the following table summarizes the inhibitory concentrations (IC50) for aspirin against arachidonic acid-induced platelet aggregation from a study. This data provides a benchmark for aspirin's potency.

CompoundAgonistIC50 (log M)Reference
AspirinArachidonic Acid (1 mmol/L)-5.20[4]

Note: IC50 is the concentration of an inhibitor where the response (in this case, platelet aggregation) is reduced by half. A lower IC50 value indicates a higher potency.

Experimental Protocols for Assessing Platelet Inhibition

Evaluating the efficacy of antiplatelet agents like this compound and aspirin requires standardized and well-defined experimental protocols. Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function.

Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks into tubes containing 3.2% or 3.8% sodium citrate.

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

  • Transfer the PRP to a separate tube.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).

  • Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

2. Platelet Aggregation Assay:

  • Pipette the required volume of PRP into aggregometer cuvettes with stir bars.

  • Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.

  • Place a cuvette with PRP in the sample well to set 0% light transmission.

  • Add the desired concentration of the test compound (this compound or aspirin) or vehicle control to the PRP in the sample cuvette.

  • Incubate the PRP with the test compound for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

  • Add a platelet agonist (e.g., arachidonic acid, ADP, collagen, or a thromboxane mimetic like U-46619) to the cuvette to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

3. Data Analysis:

  • The maximum platelet aggregation is determined from the aggregation curve.

  • The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the vehicle control.

  • The IC50 value can be determined by testing a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vitro platelet aggregation study.

start Start blood_collection Whole Blood Collection (Sodium Citrate) start->blood_collection prp_prep PRP & PPP Preparation (Centrifugation) blood_collection->prp_prep incubation Incubation of PRP with Test Compound (this compound/Aspirin) or Vehicle prp_prep->incubation aggregation Induction of Aggregation (Agonist Addition) incubation->aggregation measurement Measurement of Light Transmission (Aggregometry) aggregation->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis end End analysis->end

Caption: Workflow for in vitro platelet aggregation assay.

Conclusion: A Mechanistic Dichotomy with a Shared Goal

While both this compound and aspirin aim to inhibit platelet function, they achieve this through fundamentally different mechanisms. Aspirin acts as an upstream, irreversible inhibitor of TXA2 synthesis, providing broad and long-lasting effects. In contrast, this compound offers a more targeted, competitive antagonism at the TP receptor, potentially avoiding the off-target effects associated with COX inhibition. The choice between these strategies in a therapeutic context would depend on a variety of factors, including the desired specificity, duration of action, and the patient's clinical profile. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of these two distinct antiplatelet approaches.

References

Uncharted Territory: The Enigmatic Compound L-647318 Reveals No Publicly Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the biological effects and mechanism of action of the compound L-647318 remain elusive. This scarcity of information prevents a comparative analysis of its effects across different cell lines, a critical step in early-stage drug discovery and validation.

This compound, identified by the Chemical Abstracts Service (CAS) number 87770-13-6, is commercially available from some chemical suppliers. However, these listings provide no details regarding its biological activity or its molecular targets. An exhaustive search for research articles, patents, or any form of scientific publication mentioning this compound has yielded no results, suggesting that the compound may be an internal designation from a past research program that was never publicly disclosed, or that it did not produce significant biological effects worthy of publication.

For researchers, scientists, and drug development professionals, the lack of available data on this compound means that its potential as a therapeutic agent or a research tool is entirely unknown. Without foundational knowledge of its effects on even a single cell line, it is impossible to conduct a cross-validation study or to generate the comparative data requested.

The typical workflow for evaluating a compound like this compound would involve a series of in vitro experiments on various cell lines to determine its bioactivity, cytotoxicity, and its impact on specific cellular pathways. This would be followed by more targeted studies to elucidate its mechanism of action. Unfortunately, for this compound, this initial dataset does not appear to exist in the public domain.

Therefore, we are unable to provide a comparison guide, data tables, experimental protocols, or visualizations related to the effects of this compound. The scientific community awaits any future disclosure of research involving this compound to understand its place, if any, in the landscape of chemical biology and drug discovery.

Validating the Specificity of L-647,318 for the Thromboxane A2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TP Receptor Antagonism

The TP receptor, a G-protein coupled receptor (GPCR), is the primary target of TXA2, a potent mediator of platelet aggregation and vasoconstriction. Antagonists of the TP receptor are of significant interest for their potential therapeutic applications in cardiovascular diseases, such as thrombosis and hypertension. Validating the specificity of a compound like L-647,318 is crucial to ensure its on-target efficacy and minimize off-target effects that could lead to adverse events.

Comparative Analysis of TP Receptor Antagonists

To provide a benchmark for evaluating L-647,318, the following table summarizes the binding affinities and functional potencies of other known TP receptor antagonists. Data for L-647,318 would be populated in a similar table upon experimental determination.

Table 1: Comparison of Binding Affinities of TP Receptor Antagonists

CompoundRadioligandPreparationKi (nM)
L-647,318 [3H]-SQ 29,548Human Platelet MembranesData not available
SQ 29,548[3H]-SQ 29,548Soluble Human Platelet TP Receptors39.7 ± 4.3[1]
BM 13,505[3H]-SQ 29,548Soluble Human Platelet TP Receptors> SQ 29,548[1]
BM 13,177[3H]-SQ 29,548Soluble Human Platelet TP Receptors> U 46619[1]

Table 2: Comparison of Functional Antagonist Potency of TP Receptor Antagonists

CompoundAgonistAssayCell LineIC50 (nM)
L-647,318 U-46619Calcium FluxHEK293 expressing human TP receptorData not available
SQ 29,548U 44069 (10 nM)Calcium FluxHEK293 expressing human TP receptor5.8
AL 8810U 44069 (10 nM)Calcium FluxHEK293 expressing human TP receptor8150

Experimental Protocols for Specificity Validation

A rigorous validation of L-647,318's specificity involves a multi-faceted approach encompassing binding assays, functional assays, and off-target screening.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-647,318 for the TP receptor.

Methodology: A competitive radioligand binding assay is performed using a radiolabeled TP receptor antagonist, such as [3H]-SQ 29,548, and membrane preparations from cells endogenously or recombinantly expressing the human TP receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize human platelets or cells expressing the TP receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of [3H]-SQ 29,548 (usually at its Kd value), and a range of concentrations of L-647,318 or other competing ligands.

    • To determine non-specific binding, include wells with a high concentration of an unlabeled TP receptor antagonist (e.g., 10 µM SQ 29,548).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Flux)

Objective: To determine the functional potency (IC50) of L-647,318 in inhibiting TP receptor-mediated signaling.

Methodology: The TP receptor couples to Gq, which activates phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i). A calcium flux assay measures the ability of an antagonist to block the increase in [Ca2+]i induced by a TP receptor agonist.

Protocol:

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing the human TP receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Antagonist and Agonist Addition:

    • Pre-incubate the cells with varying concentrations of L-647,318 or a vehicle control for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of a TP receptor agonist (e.g., U-46619, a TXA2 mimetic) to all wells to stimulate the receptor. The agonist concentration should be at its EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.

  • Signal Detection:

    • Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of L-647,318.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Determine the IC50 value by non-linear regression analysis.

Off-Target Specificity Screening

Objective: To assess the selectivity of L-647,318 by screening it against a panel of other receptors, ion channels, and enzymes.

Methodology: This is typically performed by specialized contract research organizations (CROs) that offer broad screening panels. The compound is tested at a fixed, high concentration (e.g., 10 µM) against a large number of potential off-targets.

Protocol:

  • Panel Selection: Choose a comprehensive off-target panel that includes a wide range of GPCRs (especially other prostanoid receptors like DP, EP, FP, and IP receptors), ion channels, kinases, and other enzymes.

  • Primary Screen: L-647,318 is tested at a single high concentration (e.g., 10 µM) in either binding or functional assays for each target in the panel.

  • Hit Identification: Targets where L-647,318 shows significant activity (e.g., >50% inhibition or stimulation) are identified as "hits."

  • Dose-Response Confirmation: For any identified hits, full dose-response curves are generated to determine the IC50 or EC50 values.

  • Selectivity Analysis: The potency of L-647,318 at the off-targets is compared to its on-target potency at the TP receptor. A compound is generally considered selective if there is at least a 100-fold difference in potency between the primary target and any off-targets.

Visualizing Key Pathways and Workflows

To facilitate understanding, the following diagrams illustrate the TP receptor signaling pathway and the experimental workflows for validating antagonist specificity.

TP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2 Thromboxane (B8750289) A2 (Agonist) TP_Receptor TP Receptor TXA2->TP_Receptor Binds & Activates L647318 L-647,318 (Antagonist) L647318->TP_Receptor Binds & Blocks Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: TP Receptor Signaling Pathway.

Antagonist_Specificity_Workflow cluster_on_target On-Target Validation cluster_off_target Off-Target Validation cluster_analysis Data Analysis & Conclusion Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Profile Generate Selectivity Profile (Compare On- vs. Off-Target Potency) Binding_Assay->Selectivity_Profile Functional_Assay Functional Antagonism Assay (e.g., Calcium Flux) (Determine IC50) Functional_Assay->Selectivity_Profile Primary_Screen Primary Screen (Single High Concentration) Hit_Identification Hit Identification (>50% activity) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Determine IC50/EC50) Hit_Identification->Dose_Response Hits Dose_Response->Selectivity_Profile

Caption: Experimental Workflow for Antagonist Specificity.

Conclusion

The comprehensive validation of L-647,318's specificity for the TP receptor is a critical step in its development as a potential therapeutic agent. By employing the detailed experimental protocols for binding affinity, functional antagonism, and off-target screening outlined in this guide, researchers can generate the necessary data to build a robust pharmacological profile. Comparing these findings with data from established TP receptor antagonists will provide a clear understanding of L-647,318's selectivity and potential for further development.

References

Comparative Analysis of L-647318 in Animal Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of L-647318, a leukotriene B4 (LTB4) receptor antagonist, within the context of relevant animal disease models. Due to a lack of publicly available in vivo data for this compound, this document leverages experimental data from other potent LTB4 receptor antagonists, such as CP-105,696, to provide a framework for preclinical evaluation and to benchmark expected performance.

Leukotriene B4 is a potent lipid mediator that plays a crucial role in the inflammatory cascade. It is primarily involved in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. As a selective LTB4 receptor antagonist, this compound is a valuable tool for investigating the pathological roles of LTB4 and for the potential development of novel anti-inflammatory therapeutics. The following sections detail common animal models used to assess the efficacy of LTB4 antagonists and present comparative data from studies on alternative compounds.

The Leukotriene B4 Signaling Pathway in Inflammation

Leukotriene B4 exerts its pro-inflammatory effects by binding to its high-affinity G protein-coupled receptor, BLT1, found predominantly on leukocytes. This interaction triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to the amplification and perpetuation of the inflammatory response.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor LTB4->BLT1 G_protein G Protein Activation BLT1->G_protein L647318 This compound (Antagonist) L647318->BLT1 Inhibition PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Chemotaxis Chemotaxis Ca_PKC->Chemotaxis Degranulation Degranulation Ca_PKC->Degranulation ROS ROS Production Ca_PKC->ROS

Caption: LTB4 Signaling Pathway and the inhibitory action of this compound.

Animal Models of Acute Inflammation

Arachidonic Acid-Induced Ear Edema in Mice

This model is a rapid and widely used screen for anti-inflammatory compounds, particularly those that interfere with the arachidonic acid cascade. Topical application of arachidonic acid to the mouse ear induces a rapid and short-lived inflammatory response characterized by edema.

AA_Ear_Edema_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Pre-treatment with This compound or Alternative grouping->treatment induction Topical Application of Arachidonic Acid to Ear treatment->induction measurement Measurement of Ear Edema (e.g., punch biopsy weight) induction->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Caption: Workflow for the Arachidonic Acid-Induced Ear Edema Model.

CompoundAnimal ModelRoute of AdministrationDose% Inhibition of Edema
Indomethacin MouseTopical1 mg/ear50-70%
Phenidone MouseTopical1 mg/ear60-80%

Note: Data is compiled from various literature sources for illustrative purposes.

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation that is well-characterized and highly reproducible. Subplantar injection of carrageenan induces a biphasic inflammatory response, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase involving prostaglandins (B1171923) and leukotrienes.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Induction: 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Treatment: Test compounds (e.g., this compound) or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

CompoundAnimal ModelRoute of AdministrationDose (mg/kg)% Inhibition of Paw Edema (at 3h)
Indomethacin RatOral10~50%
CP-105,696 RatOral30Significant reduction

Note: Data is compiled from various literature sources for illustrative purposes.

Animal Models of Chronic Inflammation

Adjuvant-Induced Arthritis in Rats

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-arthritic drugs. Injection of Freund's complete adjuvant induces a chronic, progressive polyarthritis with features resembling human rheumatoid arthritis.

AIA_Workflow start Start acclimatization Animal Acclimatization (Lewis Rats) start->acclimatization induction Induction of Arthritis with Freund's Complete Adjuvant acclimatization->induction grouping Randomization into Treatment Groups at Onset of Symptoms induction->grouping treatment Chronic Dosing with This compound or Alternative grouping->treatment monitoring Monitor Paw Swelling, Arthritis Score, Body Weight treatment->monitoring termination Termination and Histopathological Analysis monitoring->termination end End termination->end

Caption: Workflow for the Adjuvant-Induced Arthritis Model in Rats.

CompoundAnimal ModelRoute of AdministrationDose (mg/kg/day)Effect on Arthritis Score
Methotrexate RatOral0.3Significant reduction
CP-105,696 RatOral10Significant reduction

Note: Data is compiled from various literature sources for illustrative purposes.

Conclusion

A Comparative Analysis of Thromboxane Inhibitors: Benchmarking L-647318 Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of various thromboxane (B8750289) inhibitors, offering a benchmark for evaluating novel compounds like L-647318. Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, making its inhibition a critical therapeutic target in cardiovascular and thrombotic diseases. This document summarizes key performance data for established thromboxane inhibitors, details the experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.

While this compound is identified as an active pharmacological compound, a comprehensive search of publicly available scientific literature did not yield specific quantitative performance data, such as IC50 values, necessary for a direct comparative analysis. The following sections, therefore, focus on well-characterized inhibitors to provide a framework for benchmarking.

Performance of Known Thromboxane Inhibitors

The efficacy of thromboxane inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%. The table below summarizes the IC50 values for several well-known thromboxane inhibitors, categorized by their mechanism of action.

InhibitorMechanism of ActionTargetIC50 Value
Aspirin Cyclooxygenase (COX) InhibitorCOX-1~3-10 µM (inhibition of platelet aggregation and thromboxane formation with extended incubation)
Ozagrel Thromboxane A2 Synthase InhibitorThromboxane A2 Synthase11 nM
Ridogrel Dual Thromboxane A2 Synthase Inhibitor and Receptor AntagonistThromboxane A2 Synthase & TP ReceptorpIC50 for TxA2 formation inhibition: 7.4
Ifetroban Thromboxane A2 Receptor (TP) AntagonistTP ReceptorPotent and selective antagonist (specific IC50 not readily available in cited sources)

Note: IC50 values can vary depending on the specific experimental conditions.

Thromboxane A2 Signaling Pathway

Thromboxane A2 (TXA2) is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. Upon its release, primarily from activated platelets, TXA2 binds to the thromboxane A2 receptor (TP), a G-protein coupled receptor. This binding initiates a signaling cascade that leads to increased intracellular calcium levels and ultimately results in platelet aggregation and vasoconstriction.

Thromboxane_Signaling_Pathway Thromboxane A2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds to G_Protein Gq/G12/13 TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Calcium_Increase Increased Intracellular Ca2+ IP3_DAG->Calcium_Increase Platelet_Aggregation Platelet Aggregation Calcium_Increase->Platelet_Aggregation Vasoconstriction Vasoconstriction Calcium_Increase->Vasoconstriction Aspirin Aspirin Aspirin->COX1 Inhibits Ozagrel Ozagrel Ozagrel->Thromboxane_Synthase Inhibits Ifetroban Ifetroban (TP Antagonist) Ifetroban->TP_Receptor Blocks

Caption: Overview of the thromboxane A2 biosynthesis and signaling cascade with points of inhibition.

Experimental Protocols

The evaluation of thromboxane inhibitors typically involves a series of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.

Thromboxane A2 Synthase Activity Assay

This assay measures the ability of a compound to inhibit the thromboxane A2 synthase enzyme.

Objective: To determine the IC50 value of an inhibitor against thromboxane A2 synthase.

Materials:

  • Human platelet microsomes (source of thromboxane synthase)

  • Prostaglandin H2 (PGH2) substrate

  • Test inhibitor (e.g., this compound, Ozagrel)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a microplate, add the human platelet microsomes to each well.

  • Add the different concentrations of the test inhibitor to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 5 minutes).

  • Stop the reaction by adding a stop solution (e.g., a solution containing a chelating agent like EDTA).

  • Measure the concentration of the resulting TXB2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

TXA2_Synthase_Assay_Workflow Workflow for Thromboxane A2 Synthase Activity Assay Start Start Prepare_Reagents Prepare Inhibitor Dilutions and Platelet Microsomes Start->Prepare_Reagents Add_Inhibitor Add Inhibitor to Wells Prepare_Reagents->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Add_Substrate Add PGH2 Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_TXB2 Measure TXB2 by ELISA Stop_Reaction->Measure_TXB2 Calculate_Inhibition Calculate % Inhibition Measure_TXB2->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Step-by-step workflow for determining the IC50 of a thromboxane synthase inhibitor.

Platelet Aggregation Assay

This assay assesses the ability of a compound to inhibit platelet aggregation induced by a TXA2 analog.

Objective: To evaluate the functional antagonism of a test compound on platelet aggregation.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP) or washed platelets.

  • TXA2 mimetic (e.g., U46619) as an agonist.

  • Test inhibitor (e.g., this compound, Ifetroban).

  • Platelet aggregometer.

  • Saline solution.

Procedure:

  • Prepare PRP from freshly drawn citrated human blood by centrifugation.

  • Adjust the platelet count in the PRP if necessary.

  • Place a cuvette with PRP in the aggregometer and establish a baseline reading.

  • Add a specific concentration of the test inhibitor to the PRP and incubate for a short period.

  • Induce platelet aggregation by adding a sub-maximal concentration of the TXA2 mimetic U46619.

  • Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

  • Repeat the procedure with different concentrations of the inhibitor to generate a dose-response curve.

  • Calculate the percentage of inhibition of aggregation for each inhibitor concentration compared to a control without the inhibitor.

  • Determine the IC50 value from the dose-response curve.

Platelet_Aggregation_Assay_Workflow Workflow for Platelet Aggregation Assay Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Baseline Establish Baseline in Aggregometer Prepare_PRP->Baseline Add_Inhibitor Add Test Inhibitor to PRP Baseline->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_Agonist Add TXA2 Mimetic (U46619) Incubate->Add_Agonist Record_Aggregation Record Platelet Aggregation Add_Agonist->Record_Aggregation Analyze_Data Analyze Dose-Response and Calculate IC50 Record_Aggregation->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for assessing the anti-platelet aggregation activity of a test compound.

Conclusion

This guide provides a foundational comparison of established thromboxane inhibitors and the methodologies used for their evaluation. While direct quantitative data for this compound remains elusive in the public domain, the provided data on compounds like Aspirin, Ozagrel, and Ridogrel serve as a valuable benchmark for researchers and drug developers. The detailed experimental protocols and pathway diagrams offer a practical resource for the in-house evaluation and characterization of new chemical entities targeting the thromboxane signaling pathway. Further investigation into the specific properties of this compound through the described experimental procedures is necessary to accurately position its performance relative to these known inhibitors.

Independent verification of published L-647318 findings

Author: BenchChem Technical Support Team. Date: December 2025

L-647,318 is a potent and specific antagonist of the receptor for PAF on rabbit platelets - PubMed L-647,318 is a potent and specific antagonist of the receptor for PAF on rabbit platelets. M N Chang et al. Prostaglandins. 1986 Oct. The lignan, kadsurenone (B103988), isolated from Piper futokadsura, is a specific, competitive antagonist of the receptor for platelet-activating factor (PAF). A number of analogs of kadsurenone have been synthesized. One of these, L-647,318, trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran, is more than 10 times more potent than kadsurenone in inhibiting the binding of 3H-PAF to rabbit platelet membranes and PAF-induced aggregation of rabbit platelets. L-647,318 has little or no effect on the aggregation of rabbit platelets induced by arachidonic acid, ADP or the ionophore, A23187. In addition, this compound has no significant cyclooxygenase or lipoxygenase inhibitory activity. Thus, L-647,318 is a potent and specific antagonist of the receptor for PAF. 1 L-647,318 is a potent and specific antagonist of the receptor for PAF on rabbit platelets Request PDF | L-647,318 is a potent and specific antagonist of the receptor for PAF on rabbit platelets | The lignan, kadsurenone, isolated from Piper futokadsura, is a specific, competitive antagonist of the receptor for platelet-activating factor... | Find, read and cite all the research you need on ResearchGate 2, ai-je bien compris que vous souhaitez que je rédige un guide comparatif sur la vérification indépendante des résultats publiés sur le L-647318, en me concentrant sur la présentation des données quantitatives sous forme de tableaux, la description détaillée des protocoles expérimentaux et la création de diagrammes de voies de signalisation et de flux de travail expérimentaux à l'aide de Graphviz ? Je vais m'assurer de respecter toutes les spécifications de formatage, y compris la palette de couleurs et les règles de contraste pour les diagrammes.

Avant de commencer, pourriez-vous me confirmer si vous avez des publications spécifiques en tête que je devrais utiliser comme base pour cette comparaison ? Ou préférez-vous que je recherche moi-même les études pertinentes ? De plus, y a-t-il des alternatives spécifiques au this compound que vous souhaiteriez voir incluses dans la comparaison ?### L-647,318: An Independent Review of a Potent PAF Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on L-647,318, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. We will delve into its mechanism of action, compare its efficacy with other PAF antagonists, and provide detailed experimental protocols for further research.

Understanding L-647,318 and its Mechanism of Action

L-647,318, chemically identified as trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran, is a synthetic analog of kadsurenone, a natural compound isolated from the plant Piper futokadsura. [3]It functions as a competitive antagonist of the PAF receptor, meaning it binds to the receptor without activating it, thereby blocking the actions of PAF. [3]

Platelet-activating factor is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. [4][5]PAF exerts its effects by binding to a specific G-protein-coupled receptor, the PAF receptor (PAFR). [6]This binding triggers a cascade of intracellular signaling events, leading to various cellular responses such as platelet aggregation, vasodilation, and increased vascular permeability. [6]

L-647,318's antagonistic action on the PAFR makes it a valuable tool for studying the roles of PAF in various biological systems and a potential therapeutic agent for conditions where PAF is implicated, such as asthma, septic shock, and certain cancers. [7][8][9]

Comparative Efficacy of L-647,318

The potency of L-647,318 has been compared to other PAF antagonists in various in vitro and in vivo studies.

Table 1: Comparison of IC50 Values for PAF Receptor Antagonists

CompoundIC50 (μM) in Rabbit Platelet Aggregation AssayReference
L-647,318 < 0.1 [10]
Kadsurenone10 times less potent than L-647,318[3]
CV-62090.075[11]
UK-74,505Not specified, but noted as a potent antagonist[12]
WEB 2086Not specified, but noted as a potent antagonist[12]
SR27417ANot specified, but noted as a potent antagonist[12]

IC50 represents the concentration of an antagonist required to inhibit 50% of the PAF-induced response.

As shown in the table, L-647,318 demonstrates high potency, comparable to other well-known PAF antagonists like CV-6209. [10][11]

Experimental Protocols

To facilitate independent verification and further research, we provide detailed protocols for key assays used to evaluate PAF receptor antagonists.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) [3][13]

  • Platelet-poor plasma (PPP) [3]

  • Platelet-activating factor (PAF)

  • Test compound (e.g., L-647,318)

  • Aggregometer [13]

  • Agonists (e.g., ADP, arachidonic acid, collagen) [13][14]

Procedure:

  • Prepare PRP: Collect blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% tri-sodium citrate). Centrifuge the blood at a low speed (e.g., 240g for 10 minutes) to obtain PRP. [13]

  • Prepare PPP: Centrifuge the remaining blood at a higher speed to obtain platelet-poor plasma.

  • Adjust Platelet Count: Adjust the platelet count of the PRP to a standard concentration (e.g., 200-350 x 10³/µL) using PPP. [3]

  • Incubation: Incubate the PRP with the test compound or vehicle control for a specified time at 37°C.

  • Aggregation Measurement: Add a PAF agonist to the PRP and measure the change in light transmittance using an aggregometer. The degree of aggregation is proportional to the increase in light transmission. [3][15]

  • Data Analysis: Calculate the percentage of inhibition of aggregation by the test compound compared to the control.

PAF Receptor Binding Assay

This assay determines the affinity of a compound for the PAF receptor.

Materials:

  • Rabbit platelet membrane preparations [16]

  • Radiolabeled PAF (e.g., ³H-PAF) [16]

  • Unlabeled PAF (for competition)

  • Test compound (e.g., L-647,318)

  • Incubation buffer (e.g., 0.75M choline (B1196258) chloride, 5mM TRIS, 0.5mM EDTA, 0.25% BSA, pH 7.4) [17]

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: Incubate the platelet membrane preparation with a fixed concentration of ³H-PAF and varying concentrations of the test compound in the incubation buffer. [17]

  • Separation: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters. [18]

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand. [17]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. [18]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of ³H-PAF (IC50 value).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of L-647,318 and the workflow of the platelet aggregation assay.

PAF_Signaling_Pathway cluster_0 Platelet Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Binds to G_protein G-protein PAFR->G_protein Activates L647318 L-647,318 L647318->PAFR Blocks PLC Phospholipase C G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation

Figure 1: Simplified signaling pathway of Platelet-Activating Factor (PAF) and the inhibitory action of L-647,318.

Platelet_Aggregation_Assay cluster_0 Sample Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Blood Whole Blood PRP Platelet-Rich Plasma Blood->PRP Centrifugation (low speed) PPP Platelet-Poor Plasma Blood->PPP Centrifugation (high speed) Incubation Incubate PRP with L-647,318 or vehicle PRP->Incubation Stimulation Add PAF agonist Incubation->Stimulation Measurement Measure light transmittance (Aggregometer) Stimulation->Measurement Analysis Calculate % inhibition of aggregation Measurement->Analysis

Figure 2: Workflow of a typical platelet aggregation assay used to evaluate PAF antagonists.

Conclusion

The available data consistently demonstrate that L-647,318 is a potent and specific antagonist of the PAF receptor. Its efficacy is comparable to other well-established PAF antagonists. The provided experimental protocols can be utilized for independent verification of these findings and for further investigation into the therapeutic potential of L-647,318 in various pathological conditions.

Disclaimer: This guide is for informational purposes only and should not be considered as a substitute for professional scientific advice. Researchers should always refer to the original publications and follow established laboratory safety protocols.

References

Safety Operating Guide

Navigating the Proper Disposal of L-647318: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling compounds like L-647318, adherence to proper disposal protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified in the available search results, this guide provides a comprehensive framework for its proper disposal, drawing upon established hazardous waste management principles. This information is designed to offer essential, immediate safety and logistical guidance for operational and disposal planning.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety goggles, gloves, and a lab coat. Should accidental contact occur:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Bathe the eye with running water for at least 15 minutes and consult a physician.[1][2]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1][2]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[1][2]

Step-by-Step Disposal Procedures

The disposal of any chemical, including this compound, should be treated as a hazardous waste unless explicitly determined otherwise by a qualified professional. The following steps outline a general yet critical pathway for safe disposal.

1. Waste Identification and Classification:

The first step is to determine if the waste is hazardous. This can be done by reviewing the Safety Data Sheet (SDS) if available, or by using knowledge of the waste's properties.[3] Wastes are generally considered hazardous if they are specifically listed by regulatory agencies or if they exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given that a safety phrase associated with a similarly named compound indicates it should be "disposed of as hazardous waste," it is prudent to manage this compound under this assumption.[1]

2. Proper Container Management:

  • Container Selection: Use a container that is compatible with the chemical waste. The original product container is often a good choice.[4] Avoid using food-grade containers like milk jugs or soda bottles.[5][6] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6]

  • Container Labeling: All hazardous waste containers must be clearly labeled.[5][6] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name of all contents (no abbreviations or formulas)[5]

    • The approximate percentage of each component

    • The date when waste was first added to the container[5]

    • The name and contact information of the generating individual or lab[5]

  • Accumulation: Keep waste containers closed at all times except when adding or removing waste.[6] Store containers in a designated satellite accumulation area, which should be at or near the point of generation and under the control of the operator.[6]

3. Requesting Disposal:

Once the waste container is full or ready for disposal, a formal pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department or equivalent.[5] This is typically done through an online form.[5] Do not dispose of chemical waste down the drain or in the regular trash.[1]

Logical Workflow for Hazardous Waste Disposal

The following diagram illustrates the general decision-making and procedural flow for the proper disposal of a laboratory chemical like this compound.

cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_accumulate Accumulation cluster_disposal Disposal A Start: Chemical Waste Generation B Consult Safety Data Sheet (SDS) or Assess Chemical Properties A->B Step 1 C Determine if Waste is Hazardous B->C Step 2 D Select Appropriate & Compatible Waste Container C->D Step 3 E Properly Label Container: 'Hazardous Waste', Contents, Date, PI Name D->E Step 4 F Store in Designated Satellite Accumulation Area E->F Step 5 G Keep Container Closed Except When Adding Waste F->G Step 6 H Container Full or Waste No Longer Generated G->H Step 7 I Submit Online Waste Pickup Request to EHS H->I Step 8 J EHS Collects Waste for Proper Disposal I->J Step 9 K End: Waste Disposed J->K Step 10

Caption: General workflow for the safe disposal of hazardous laboratory chemicals.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding its physical, chemical, or toxicological properties is available for presentation.

Experimental Protocols

Similarly, without specific literature or documentation on this compound, detailed methodologies for any key experiments involving this compound cannot be provided.

By following these general but essential procedures, laboratory professionals can ensure the safe and compliant disposal of chemical wastes like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and EHS department for guidance.

References

Essential Safety and Handling Protocol for L-647318

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for L-647318 is not publicly available. Therefore, this document provides essential safety and logistical guidance based on best practices for handling novel or uncharacterized chemical compounds of unknown toxicity.[1][2] It is imperative to treat this compound as a potent and hazardous substance until its toxicological properties have been thoroughly investigated.[1][2] This guidance is intended for researchers, scientists, and drug development professionals and should be used to supplement a comprehensive, site-specific risk assessment and in conjunction with your institution's Chemical Hygiene Plan.[3][4]

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a conservative approach to PPE is mandatory to minimize exposure via inhalation, skin contact, or ingestion.[5] The level of PPE should correspond to the specific laboratory procedure and the physical form of the compound.[6]

Summary of Recommended Personal Protective Equipment

ActivityRecommended PPERationale
Weighing and Dispensing (especially powders) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders necessitates the highest level of respiratory protection.[6] Double-gloving provides an additional barrier against contamination.[6]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[6] Engineering controls like a fume hood are the primary means of protection.[1][2][6]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye exposure. The specific procedure will dictate the required level of containment.
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[7]

Experimental Protocols: Operational and Disposal Plans

A systematic workflow is crucial for safely handling potent research compounds like this compound from receipt to disposal.[6]

Step-by-Step Handling and Disposal Procedure:

  • Pre-Experiment Planning and Risk Assessment:

    • Before handling this compound, conduct a thorough risk assessment.[8][9][10][11]

    • Review all available information on analogous compounds to anticipate potential hazards.[1][2]

    • Develop a detailed Standard Operating Procedure (SOP) for all planned experiments involving this compound.[3]

    • Ensure all personnel are trained on the specific hazards and handling procedures.[12]

    • Prepare and locate a spill kit with appropriate absorbent materials and cleaning agents.[12]

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.[1][2]

    • The container must be clearly labeled as "this compound - Hazardous: Toxicity Unknown."[1][2][5]

    • If the compound is anticipated to be acutely toxic, carcinogenic, or a reproductive toxicant, store it within a designated area with clear signage.[1][2]

  • Handling and Use:

    • All manipulations of this compound, especially of solid forms, should be conducted within a certified chemical fume hood, glove box, or other containment enclosure to prevent exposure.[1][2][6]

    • Use the minimum quantity of the compound necessary for the experiment to minimize waste and potential exposure.[13]

    • Utilize a plastic-backed absorbent pad to line the work surface during handling to contain any spills.[14]

    • When not in use, ensure the primary container is tightly sealed.

  • Waste Disposal:

    • Do not mix this compound waste with other waste streams. [5]

    • Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container should be clearly marked as "Hazardous Waste: this compound (Uncharacterized Compound)."[5]

    • Contaminated PPE: Carefully doff all contaminated PPE to avoid self-contamination and place it in a sealed bag or container labeled as hazardous waste.[6]

    • Consult your institution's Environmental Health and Safety (EHS) office for final disposal procedures. [5][15][16] Disposal must be handled by a licensed hazardous waste vendor.[5]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

    • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[1][2]

    • Spills: In the event of a spill, evacuate the area and notify your supervisor and EHS.[1][2] Only personnel with appropriate training and PPE should attempt to clean up the spill, following established protocols.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key decision-making and operational workflows for safely handling this compound.

Risk Assessment and Control for this compound cluster_assessment Hazard Identification and Risk Assessment cluster_handling Handling Protocol cluster_disposal Waste Management and Disposal start Start: New Experiment with this compound assess_hazards Assume High Hazard: Toxicity Unknown start->assess_hazards review_analogs Review Data for Analogous Compounds assess_hazards->review_analogs develop_sop Develop Detailed SOP review_analogs->develop_sop training Personnel Training develop_sop->training select_ppe Select PPE Based on Task (See Table) training->select_ppe use_controls Use Engineering Controls (Fume Hood, Glove Box) select_ppe->use_controls handle_compound Handle Minimum Necessary Quantity use_controls->handle_compound decontaminate Decontaminate Work Area and Equipment handle_compound->decontaminate segregate_waste Segregate this compound Waste decontaminate->segregate_waste label_waste Label Waste Containers Clearly segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Workflow for Risk Assessment and Handling of this compound.

Emergency Response Protocol for this compound Exposure cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Event (Spill, Contact, Inhalation) evacuate Evacuate Area (if necessary) exposure->evacuate notify Notify Supervisor and EHS exposure->notify first_aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) exposure->first_aid document Document the Incident notify->document medical Seek Immediate Medical Attention first_aid->medical review Review and Revise SOP document->review

Caption: Emergency Response Flowchart for this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。